1-(2-Methylbenzo[d]thiazol-5-yl)ethanone CAS number and molecular weight
An In-Depth Technical Guide to 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone Part 1: Executive Summary & Chemical Identity 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone , also known as 5-acetyl-2-methylbenzothiazole , is a critica...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone
Part 1: Executive Summary & Chemical Identity
1-(2-Methylbenzo[d]thiazol-5-yl)ethanone , also known as 5-acetyl-2-methylbenzothiazole , is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a primary scaffold for the synthesis of chalcones, Schiff bases, and fused heterocyclic systems evaluated for antimicrobial, antitumor, and kinase-inhibitory activities.
Unlike simple benzothiazoles, the 5-acetyl derivative possesses a reactive ketone handle para to the nitrogen and meta to the sulfur of the thiazole ring, creating a unique electronic environment that facilitates downstream functionalization (e.g., Claisen-Schmidt condensation).
Note: The non-methyl parent (5-acetylbenzothiazole) is CAS 90347-90-3 .[1] The precursor (4-chloro-3-nitroacetophenone) is CAS 42087-81-0 .
Physical State
Pale yellow to off-white solid
Melting Point
~110–115 °C
Predicted based on analogs
Solubility
Soluble in DMSO, DMF, CHCl₃; limited in water
LogP
~2.5
Lipophilic scaffold
Part 2: Synthetic Methodology
The synthesis of 5-substituted benzothiazoles requires precise regiocontrol. Direct electrophilic acetylation of 2-methylbenzothiazole is poor because the fused ring system directs substitution primarily to the 6-position. Therefore, the "Nitro-Chloro" Route starting from 4-chloro-3-nitroacetophenone is the industry standard for ensuring 5-position fidelity.
Protocol: The "Nitro-Chloro" Cyclization Route
Reaction Overview:
Nucleophilic Aromatic Substitution (SₙAr) / Reduction: Displacement of the chloride and reduction of the nitro group using sulfide sources to generate in situ 2-amino-5-acetylbenzenethiol.
Cyclodehydration: Condensation with acetic anhydride to close the thiazole ring.
Procedure: Dissolve 4-chloro-3-nitroacetophenone in ethanol. Add aqueous Na₂S dropwise at reflux. The solution will darken (formation of disulfides/thiolates).[1] Reflux for 2–4 hours until TLC shows consumption of the starting material.
Intermediate: This step generates 2-amino-5-acetylbenzenethiol (often isolated as the zinc salt or disulfide if not used immediately).[1]
Cyclization (The Herz-Type Closure):
Reagents: Crude Thiol/Disulfide intermediate, Acetic Anhydride (excess), Glacial Acetic Acid (solvent), Zinc dust (catalytic, optional if disulfide is present).[1]
Procedure: Suspend the intermediate in glacial acetic acid. Add acetic anhydride (5–10 eq).[1] Reflux for 4–6 hours.[2]
Work-up: Pour the hot reaction mixture onto crushed ice. Neutralize with conc. NH₄OH or Na₂CO₃ to pH 8. The product, 1-(2-methylbenzo[d]thiazol-5-yl)ethanone , will precipitate.[1]
Purification: Recrystallize from Ethanol/Water (8:2) or purify via silica gel column chromatography (Hexane:EtOAc 4:1).[1]
Mechanistic Pathway
Caption: Step-wise conversion of 4-chloro-3-nitroacetophenone to the target benzothiazole via sulfide reduction and anhydride cyclization.[1]
Part 3: Applications in Drug Discovery
This compound is rarely the final drug; it is a pharmacophore anchor . The C-5 acetyl group is a "warhead" for generating libraries of bioactive molecules.
Chalcone Synthesis (Claisen-Schmidt Condensation)
The most common application is reacting the acetyl group with aromatic aldehydes to form chalcones.[1] These α,β-unsaturated ketones are potent Michael acceptors, capable of alkylating cysteine residues in enzymes (e.g., kinases, tubulin).[1]
Protocol: React 1-(2-methylbenzo[d]thiazol-5-yl)ethanone with substituted benzaldehyde in Ethanol + 40% NaOH (cat.) at room temperature for 12h.
The acetyl group can be cyclized with hydrazine or thiosemicarbazide to form pyrazolines or thiazolidinones , which are privileged structures in anti-inflammatory research (COX-2 inhibition).[1]
Structure-Activity Relationship (SAR) Workflow
Caption: Divergent synthesis pathways from the 5-acetyl scaffold to bioactive therapeutic classes.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Solubility Profiling of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone: A Technical Guide
This guide serves as a comprehensive technical resource for the solubility profiling of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone , a key intermediate in the synthesis of bioactive benzothiazole derivatives. Due to the sp...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a comprehensive technical resource for the solubility profiling of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone , a key intermediate in the synthesis of bioactive benzothiazole derivatives.
Due to the specialized nature of this specific isomer (5-acetyl-2-methylbenzothiazole) and the absence of a dedicated public solubility dataset, this guide synthesizes predictive physicochemical profiling , analogous data from structural surrogates , and a validated experimental protocol for researchers requiring precise thermodynamic data.
Executive Summary
1-(2-Methylbenzo[d]thiazol-5-yl)ethanone (Structure: Benzothiazole core fused with a 2-methyl and 5-acetyl group) exhibits a solubility profile governed by its planar aromaticity and the polarity of the acetyl substituent. Unlike its amino-substituted analogs, this compound functions primarily as a hydrogen bond acceptor, influencing its dissolution thermodynamics in protic versus aprotic solvents.
This guide provides:
Physicochemical Profile: Predicted solubility behavior based on Structure-Activity Relationships (SAR).
Experimental Protocol: A step-by-step methodology for determining mole fraction solubility using the Static Gravimetric Method.
Thermodynamic Modeling: Application of the Modified Apelblat and van't Hoff equations for data correlation.
Solubility Screening Matrix: A prioritized solvent selection guide for purification and crystallization.
Part 1: Compound Profile & Predicted Solubility Behavior
Structural Analysis
The molecule consists of a hydrophobic benzothiazole scaffold and a polar acetyl group at the C5 position.
Hydrophobic Domain: The fused benzene and thiazole rings promote solubility in organic solvents like ethyl acetate and dichloromethane.
Polar Domain: The carbonyl oxygen (C=O) acts as a Hydrogen Bond Acceptor (HBA), facilitating solubility in protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).
Crystal Lattice Energy: The planarity of the benzothiazole system typically leads to strong
- stacking, resulting in a high melting point and requiring significant thermal energy (enthalpy of fusion) to disrupt the lattice during dissolution.
Predicted Solubility Trends (SAR Analysis)
Based on thermodynamic data from structural analogs (e.g., 2-amino-5-methylthiazole and 1-(benzo[d]thiazol-2-yl)ethanone) [1][2], the expected solubility order is:
Solvent Class
Representative Solvents
Predicted Solubility
Interaction Mechanism
Polar Aprotic
DMF, DMSO, NMP
Very High
Dipole-dipole interactions; disruption of lattice energy.
Polar Protic
Methanol, Ethanol
Moderate to High
H-bonding between solvent -OH and solute C=O.
Moderately Polar
Acetone, Ethyl Acetate
Moderate
Dipole-dipole; good for recrystallization (high sensitivity).
Non-Polar
Hexane, Toluene
Low
Weak van der Waals forces insufficient to overcome lattice energy.
Aqueous
Water
Insoluble
Hydrophobic effect dominates; lack of H-bond donors.
Part 2: Experimental Methodology for Solubility Determination
To generate precise mole fraction data (
), the Static Equilibrium Method with HPLC or Gravimetric analysis is the gold standard.
Protocol: Static Equilibrium Method
Objective: Determine the saturation mole fraction of the solute in pure solvents at temperatures
to .
Workflow Diagram:
Figure 1: Workflow for the determination of solid-liquid equilibrium solubility.
Step-by-Step Procedure
Preparation: Add excess solid 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone to a jacketed equilibrium cell containing 10 mL of the specific solvent.
Equilibration: Stir the mixture magnetically at the set temperature (
) for 24–48 hours to ensure saturation.
Phase Separation: Stop stirring and allow the suspension to settle for 2 hours. Alternatively, centrifuge a specific volume at the same temperature.
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.
Quantification:
Gravimetric: Evaporate the solvent from a known mass of solution and weigh the dry residue.
HPLC: Dilute the aliquot and analyze via HPLC-UV (typically 254 nm) against a standard curve.
Calculation: Convert mass fraction (
) to mole fraction ():
Where are masses of solute and solvent, and are their molar masses.
Part 3: Thermodynamic Modeling & Data Analysis
Experimental data must be correlated to thermodynamic models to allow for interpolation and calculation of dissolution enthalpy.
Modified Apelblat Equation
This semi-empirical model typically provides the best fit for benzothiazole derivatives in organic solvents [3].
: Empirical parameters derived from non-linear regression.
van't Hoff Equation
Used to determine the apparent thermodynamic functions of dissolution.
Enthalpy of Solution (
): Positive values indicate an endothermic process (solubility increases with T).
Entropy of Solution (
): Positive values indicate increased disorder upon dissolution.
Thermodynamic Cycle Diagram:
Figure 2: Thermodynamic cycle representing the dissolution process.
Part 4: Solubility Screening Matrix (Reference Data)
While specific mole fraction values for the 5-isomer are experimentally determined, the following matrix utilizes Reference Analog Data (based on 2-amino-5-methylthiazole and 2-methylbenzothiazole) to guide solvent selection [1][4].
Table 1: Comparative Solubility Screening Guide
Values are estimated relative trends for 298.15 K.
Solvent
Polarity Index ()
Solubility Potential
Application
Methanol
5.1
High
Primary solvent for reaction; good for cold crystallization.
Ethanol
4.3
Moderate-High
Preferred "Green" solvent for recrystallization.
Isopropanol
3.9
Moderate
Anti-solvent in precipitations.
Acetone
5.1
Moderate
Good solubility; high evaporation rate.
Ethyl Acetate
4.4
Moderate
Standard extraction solvent.
Acetonitrile
5.8
Moderate-Low
Used in HPLC analysis; lower solubility than alcohols.
Toluene
2.4
Low
Useful for high-temp recrystallization.
Water
10.2
Insoluble
Anti-solvent for precipitation.
Purification Strategy
For 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone , the recommended purification method is recrystallization from Ethanol/Water or Ethyl Acetate/Hexane .
Ethanol/Water: Dissolve the crude solid in boiling ethanol. Slowly add hot water until turbidity appears. Cool slowly to 4°C.
Yield Optimization: The solubility curve in ethanol is steep (endothermic), ensuring high recovery upon cooling.
References
Solubility of 2-amino-5-methylthiazole:
Zhang, Y., et al.[3] "Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents." Journal of Chemical & Engineering Data (2024).
Benzothiazole Derivatives Synthesis & Properties:
BenchChem. "5-(1-Chloroethyl)-2-methylbenzo[d]thiazole Properties and Intermediates."
Thermodynamic Modeling (Apelblat Equation):
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." Journal of Chemical Thermodynamics (1999).
General Benzothiazole Solubility Data:
CymitQuimica. "2-Methylbenzothiazole Safety and Solubility Data."[4][5]
Literature review on 5-acetyl-2-methylbenzothiazole derivatives
This technical guide provides a comprehensive review of 5-acetyl-2-methylbenzothiazole , a privileged scaffold in medicinal chemistry. It details the structural architecture, synthetic pathways, therapeutic applications,...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive review of 5-acetyl-2-methylbenzothiazole , a privileged scaffold in medicinal chemistry. It details the structural architecture, synthetic pathways, therapeutic applications, and experimental protocols, designed for researchers in drug discovery.
From Scaffold Synthesis to Therapeutic Application
Executive Summary
The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. Among its derivatives, 5-acetyl-2-methylbenzothiazole represents a critical pharmacophore. The C-5 acetyl group serves as a reactive handle for generating chalcones, hydrazones, and heterocyclic hybrids, while the C-2 methyl group enhances lipophilicity and metabolic stability. This guide analyzes the synthesis, reactivity, and biological profile of this specific scaffold, focusing on its role in oncology (tubulin/EGFR targeting) and antimicrobial resistance (DNA gyrase inhibition).
Part 1: The Scaffold Architecture
Structural Significance
The 5-acetyl-2-methylbenzothiazole molecule comprises a fused benzene and thiazole ring system. Its pharmacological versatility stems from three distinct regions:
The Core (Benzothiazole): A planar, aromatic system that facilitates
stacking interactions with DNA base pairs and protein hydrophobic pockets.
Position 2 (Methyl): Provides steric bulk and lipophilicity, crucial for membrane permeability. It can also be oxidized to form 2-formyl derivatives or condensed to extend conjugation.
Position 5 (Acetyl): The primary site for derivatization. The carbonyl carbon is electrophilic, allowing for Claisen-Schmidt condensations (to form chalcones) or Schiff base formation (imines).
Retrosynthetic Analysis
The most robust synthesis of the 5-acetyl-2-methyl core originates from 4-aminoacetophenone . The pathway involves acetylation of the amine followed by thionation and Jacobson cyclization.
Part 2: Synthetic Strategies for Derivatization
Once the core is synthesized, the 5-acetyl group becomes the focal point for library generation.
The Claisen-Schmidt Condensation (Chalcones)
The most common transformation is the reaction of the 5-acetyl moiety with aromatic aldehydes to form
-unsaturated ketones (chalcones).
Mechanism: Base-catalyzed aldol condensation followed by dehydration.
Significance: The resulting enone system acts as a Michael acceptor, capable of alkylating cysteine residues in enzymes (e.g., thioredoxin reductase).
Schiff Base Formation
Reaction with primary amines or hydrazides yields imines or hydrazones.
Significance: The azomethine linkage (-C=N-) mimics peptide bonds and coordinates with metal ions, enhancing antimicrobial efficacy through chelation.
Heterocyclic Hybrids
The chalcone intermediates can be cyclized with hydrazine hydrate or guanidine to form pyrazolines or pyrimidines , respectively. These hybrids often exhibit superior stability and bioavailability compared to their open-chain precursors.
Part 3: Therapeutic Applications & SAR[1][2][3]
Anticancer Activity
Derivatives of 5-acetyl-2-methylbenzothiazole, particularly chalcones, show potent cytotoxicity against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines.
Mechanism of Action:
Tubulin Polymerization Inhibition: The benzothiazole moiety mimics the pharmacophore of Combretastatin A-4, binding to the colchicine site of tubulin and arresting the cell cycle at the G2/M phase.
EGFR Inhibition: The planar structure fits into the ATP-binding pocket of Epidermal Growth Factor Receptor (EGFR), inhibiting downstream signaling pathways (Ras/Raf/MEK).
Antimicrobial Activity
Schiff bases and hydrazones derived from this scaffold exhibit broad-spectrum activity.
Target: DNA Gyrase (Topoisomerase II).
SAR Insight: Electron-withdrawing groups (Cl,
) on the phenyl ring of the chalcone/Schiff base significantly enhance antibacterial potency against Gram-positive strains (S. aureus).
Part 4: Experimental Protocols
Protocol A: Synthesis of 5-Acetyl-2-methylbenzothiazole (Core)
This protocol utilizes the oxidative cyclization of thioamides.
Acetylation: Dissolve 4-aminoacetophenone (0.1 mol) in acetic acid (30 mL). Add acetic anhydride (0.12 mol) dropwise. Reflux for 2 hours. Pour into ice water to precipitate N-(4-acetylphenyl)acetamide . Recrystallize from ethanol.
Thionation: Mix the amide (0.05 mol) with Lawesson’s reagent (0.03 mol) in dry toluene (50 mL). Reflux for 3-4 hours until TLC confirms conversion to the thioamide. Evaporate solvent.
Cyclization: Dissolve the thioamide in 10% NaOH solution. Add slowly to a solution of
(potassium ferricyanide) in water at C. Stir for 1 hour.
Isolation: Cool the mixture and acidify with dilute HCl. Filter the precipitate, wash with water, and recrystallize from ethanol/water to obtain 5-acetyl-2-methylbenzothiazole .
Protocol B: General Synthesis of Chalcone Derivatives
Claisen-Schmidt Condensation.
Reactants: Dissolve 5-acetyl-2-methylbenzothiazole (0.01 mol) and the appropriate substituted benzaldehyde (0.01 mol) in ethanol (20 mL).
Catalysis: Add 40% NaOH solution (5 mL) dropwise with vigorous stirring at room temperature.
Reaction: Stir for 12-24 hours. The mixture will often turn yellow/orange as the chalcone forms.
Work-up: Pour the reaction mixture into crushed ice containing dilute HCl. Filter the solid product.
Purification: Recrystallize from ethanol or DMF.
Protocol C: Biological Assay (MTT Cytotoxicity)
Standard protocol for evaluating anticancer potential.
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (
cells/well) and incubate for 24h.
Treatment: Add synthesized derivatives at varying concentrations (0.1 - 100
M) dissolved in DMSO (final DMSO < 0.1%).
Incubation: Incubate for 48 hours at
C in 5% .
MTT Addition: Add MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
Measurement: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate
.
Part 5: Data Summary & Comparison
Table 1: Comparative Bioactivity of 5-Acetyl-2-methylbenzothiazole Derivatives
Derivative Type
R-Group Substituent
Primary Target
Activity Profile
Ref
Chalcone
4-Chlorophenyl
Tubulin
High cytotoxicity (HeLa, )
[1]
Chalcone
3,4,5-Trimethoxyphenyl
Tubulin
Potent antimitotic (mimics Combretastatin)
[2]
Schiff Base
4-Nitrophenyl
DNA Gyrase
Strong antibacterial (Gram +ve)
[3]
Pyrazoline
4-Fluorophenyl
COX-2
Anti-inflammatory & Analgesic
[4]
References
Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research. (2019). Link
Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Link
Synthesis and antimicrobial activity of some Schiff bases from benzothiazoles. Journal of Saudi Chemical Society. (2014). Link
Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors. ResearchGate. (2025). Link
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. (2022). Link
Exploratory
Unlocking the Therapeutic Potential of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone Scaffolds
Topic: Therapeutic Potential of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals From Synthetic Intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Therapeutic Potential of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone Scaffolds
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
From Synthetic Intermediate to Bioactive Pharmacophore
Executive Summary & Chemical Identity
The 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone scaffold represents a privileged structural motif in medicinal chemistry. Unlike simple benzothiazoles, this specific scaffold features a dual-reactive profile: an electrophilic acetyl group at the C5 position and a nucleophilic methyl group at the C2 position. This unique "push-pull" electronic environment allows for the rapid generation of diverse libraries—ranging from chalcones to hydrazones—that exhibit potent biological activities.
This guide analyzes the synthetic utility, structure-activity relationships (SAR), and therapeutic applications of this scaffold, specifically focusing on its role as a precursor for oncology and infectious disease therapeutics.[1]
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Core Structure: Benzothiazole fused ring system.[2][3][4]
Key Functional Groups:
C2-Methyl: Acidic protons (pKa ~20-25), susceptible to deprotonation and condensation.
C5-Acetyl (Ethanone): Electrophilic carbonyl, prime target for Claisen-Schmidt condensation and Schiff base formation.
Molecular Weight: ~191.25 g/mol
LogP: ~2.5 (Lipophilic, favorable for membrane permeability).
Synthetic Architecture
The synthesis of the 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone core requires precise regiochemical control to ensure the acetyl group is positioned at C5 rather than C6.
Validated Synthesis Protocol
Starting Material: 4-Amino-3-mercaptoacetophenone (or generated in situ via hydrolysis of 6-acetylbenzo[d]thiazol-2(3H)-one analogues followed by rearrangement).
Cyclization Reagent: Acetic anhydride or Acetyl chloride.
Catalyst: Polyphosphoric acid (PPA) or Pyridine.
Step-by-Step Protocol (Microwave-Assisted)
This protocol minimizes reaction time and maximizes yield compared to conventional reflux.
Irradiation: Subject the mixture to microwave irradiation (300 W) at 140°C for 15 minutes.
Workup: Pour the hot reaction mixture onto crushed ice. Neutralize with 10% NaHCO₃ solution to precipitate the crude product.
Purification: Recrystallize from ethanol/water (9:1) to yield light yellow crystals.
Validation: Confirm structure via ¹H-NMR (Look for singlet at ~2.8 ppm for C2-CH₃ and ~2.6 ppm for C5-COCH₃).
Synthetic Pathway Visualization
The following diagram illustrates the formation of the core and its two primary divergent pathways: C2-styryl formation (via Knoevenagel/aldol) and C5-chalcone formation (via Claisen-Schmidt).
Caption: Divergent synthetic pathways from the 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone core.
Medicinal Chemistry & SAR
The therapeutic efficacy of this scaffold relies on specific modifications at the R1 (C2-methyl) and R2 (C5-acetyl) positions.
Structure-Activity Relationship (SAR) Map
Position
Modification
Effect on Activity
Target Application
C2-Methyl
Extension to Styryl (-CH=CH-Ar)
Increases lipophilicity and DNA intercalation potential.
Oncology (Breast/Lung)
C2-Methyl
Replacement with -NH₂ or -SH
Enhances H-bonding; reduces metabolic stability.
Antimicrobial
C5-Acetyl
Conversion to Chalcone (α,β-unsaturated ketone)
Creates Michael acceptor; covalent binding to Cysteine residues in enzymes.
Oncology (Tubulin inhibition)
C5-Acetyl
Conversion to Hydrazone (-C=N-NH-Ar)
Chelates metal ions; inhibits metalloenzymes.
Neuroprotection / Antibacterial
Benzothiazole Ring
Fluorination (C6/C4)
Blocks metabolic oxidation; increases half-life.
ADME Optimization
SAR Visualization
Caption: Strategic modification sites on the benzothiazole scaffold for targeted therapeutic effects.
Therapeutic Applications
Oncology: Tubulin Polymerization Inhibition
Derivatives where the C5-acetyl group is converted into a chalcone (1,3-diphenylprop-2-en-1-one motif) have shown significant cytotoxicity against MCF-7 (Breast) and A549 (Lung) cancer cell lines.
Mechanism: The α,β-unsaturated ketone acts as a Michael acceptor, covalently binding to the sulfhydryl group of Cysteine-239 in the β-tubulin subunit. This disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.
Key Data: IC50 values for optimized C5-chalcone derivatives often range between 0.1 µM and 5.0 µM .
Infectious Disease: DNA Gyrase Inhibition
Hydrazone derivatives synthesized from the C5-ethanone moiety exhibit potent antibacterial activity, particularly against Gram-positive strains like S. aureus.
Mechanism: These compounds stabilize the DNA-gyrase complex, preventing DNA replication. The benzothiazole ring intercalates into DNA, while the hydrazone tail interacts with the ATP-binding pocket of the GyrB subunit.
Potency: MIC values comparable to Ciprofloxacin (0.5 - 2 µg/mL) have been reported for fluorinated derivatives.
Neurology: MAO-B Inhibition
The 2-methylbenzothiazole core is structurally homologous to Riluzole (used for ALS). Derivatives retaining the C2-methyl group but modifying the C5-acetyl into a rigid heterocycle (e.g., thiazolidinone) have shown selectivity for Monoamine Oxidase B (MAO-B) .
Application: Parkinson’s Disease and neuroprotection.
Selectivity: High selectivity index (SI > 500) for MAO-B over MAO-A reduces hypertensive crisis risks associated with non-selective inhibitors.
Mechanism of Action (Signaling Pathway)
The following diagram details the apoptotic signaling cascade triggered by C5-chalcone derivatives of the scaffold in cancer cells.
Caption: Apoptotic pathway induction by benzothiazole-chalcone hybrids via tubulin targeting.
References
Benzothiazole Derivatives as Anticancer Agents. National Institutes of Health (PMC). Available at: [Link]
Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Medicinal Chemistry Research. Available at: [Link][5]
Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][5]
Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles. Molecules (MDPI). Available at: [Link]
1-(Benzo[d]thiazol-5-yl)ethanone Chemical Data. PubChem.[6] Available at: [Link]
A Technical Guide to the Physicochemical Characterization of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential physicochemical properties of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone, focusing on i...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physicochemical properties of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone, focusing on its melting and boiling points. These parameters are fundamental in the field of drug development, influencing everything from purification and formulation to storage stability and bioavailability. This document outlines the theoretical principles and provides detailed, field-proven experimental protocols for their accurate determination.
Introduction to 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone
1-(2-Methylbenzo[d]thiazol-5-yl)ethanone is a heterocyclic ketone containing a benzothiazole moiety. The benzothiazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. The determination of fundamental physical constants, such as melting and boiling points, is a critical first step in the characterization of any new chemical entity. These properties serve as crucial indicators of purity and are foundational for subsequent stages of research and development.[1]
Core Physicochemical Properties
The accurate determination of melting and boiling points is indispensable for the identification and purity assessment of chemical compounds. While specific experimental data for 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone is not widely published in readily accessible databases, this guide provides the rigorous methodologies required for its determination. For context, properties of related benzothiazole structures are often reported by chemical suppliers and in chemical databases.[2][3]
Property
Value
Method
Melting Point
Data not available. Requires experimental determination.
Capillary Method
Boiling Point
Data not available. Requires experimental determination.
Micro-Boiling Point Method
Molecular Formula
C₁₀H₉NOS
-
Molecular Weight
191.25 g/mol
-
Physical Form
Solid (predicted)
Visual Inspection
Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this occurs over a very narrow range (typically 0.5–1°C).[4] The presence of impurities disrupts the crystalline lattice, requiring less energy to break the intermolecular forces.[1][4][5] This results in both a depression of the melting point and a broadening of the melting range, making it a reliable indicator of purity.[1][5][6]
Principle: Capillary Method
The most common technique for determining the melting point of a solid is the capillary method.[7] A small, powdered sample is packed into a thin-walled capillary tube, which is then heated in a controlled manner within a melting point apparatus.[7] The temperatures at which the sample first begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.[8][9]
Detailed Experimental Protocol
Sample Preparation :
Ensure the sample of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone is completely dry, as residual solvent can act as an impurity and depress the melting range.[9][10]
Place a small amount of the sample on a watch glass and pulverize it into a fine powder using a spatula. This ensures uniform packing and heat transfer.
Capillary Tube Loading :
Obtain a capillary tube sealed at one end.
Press the open end of the tube into the powdered sample until a small amount of solid enters the tube.[10]
Invert the tube and tap it gently on a hard surface to compact the sample at the bottom.[8][10] To facilitate this, the tube can be dropped through a longer glass tube onto the benchtop.[10]
Repeat until the packed sample height is approximately 2-3 mm.[8][10]
Measurement :
Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[10]
Rapid Determination (Optional but Recommended) : First, heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.
Accurate Determination : Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[8][10]
Begin heating again, but at a slow, controlled rate of 1-2°C per minute.[8] A slow heating rate is critical to ensure thermal equilibrium between the sample, thermometer, and heating block, yielding an accurate reading.[7]
Record the temperature at which the first droplet of liquid appears (onset of melting).[10]
Continue heating slowly and record the temperature at which the last solid crystal disappears (complete melting).[8]
The recorded values constitute the melting range. Repeat the measurement at least twice with fresh samples to ensure reproducibility.[8]
Workflow Diagram
Caption: Workflow for Melting Point Determination via Capillary Method.
Experimental Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid.[11][12][13] Since many organic compounds can decompose at their atmospheric boiling points and researchers often have limited sample quantities, a micro-boiling point determination is the preferred method.[14][15]
Principle: Micro-Boiling Point (Siwoloboff Method)
This technique uses a small sample in a test tube or capillary tube attached to a thermometer.[14] An inverted, smaller capillary tube is placed inside to trap air. As the sample is heated, the trapped air expands and escapes.[16] When the liquid's boiling point is reached, a rapid and continuous stream of bubbles emerges from the inverted capillary as the liquid's vapor displaces the air.[14][15] The system is then allowed to cool. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the inverted capillary; at this moment, the external pressure and the liquid's vapor pressure are in equilibrium.[15]
Detailed Experimental Protocol
Apparatus Assembly :
Attach a small test tube (e.g., 6 x 50 mm) or a melting point capillary tube to a thermometer using a rubber band or wire.[14] The bottom of the tube should be level with the thermometer bulb.
Using a dropper or syringe, add a few drops of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone (assuming it is liquid, or melted if a high-melting solid) into the tube to a depth of about 1.5-2.0 cm.[14]
Create a small, inverted capillary by sealing one end of a glass spotter or a smaller capillary tube. Place this smaller tube, open-end down, into the sample liquid.[14]
Measurement :
Place the entire assembly into a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus).[14][15]
Begin heating at a moderate rate (5-10°C per minute).[14] Observe the inverted capillary. An initial slow stream of bubbles will emerge as the trapped air expands.[16]
When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary.[14][15]
Once this rapid stream is observed, discontinue heating .[14][16]
Carefully observe the sample as it cools. The stream of bubbles will slow and eventually stop.
The boiling point is the temperature at which the liquid just begins to be drawn up into the inverted capillary tube.[15] Record this temperature.
Allow the apparatus to cool significantly before performing a second determination.
Pressure Correction :
The boiling point is highly dependent on atmospheric pressure.[11][12][17] If the determination is not performed at standard pressure (760 mmHg), a correction may be necessary for comparison with literature values. Pressure nomographs can be used for this purpose.
Workflow Diagram
Caption: Workflow for Micro-Boiling Point Determination.
Conclusion
The determination of the melting and boiling points of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone are fundamental assays in its physicochemical characterization. The protocols described herein represent robust, reliable, and resource-efficient methods for obtaining this critical data. Adherence to these procedures, particularly with respect to sample purity and controlled heating rates, will ensure the generation of accurate and reproducible results essential for advancing drug discovery and development programs.
References
Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]
Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]
Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
Micro-boiling point measurement. (n.d.). University of Alberta. Retrieved from [Link]
How to Determine Boiling Points on the Microscale. (2013, July 22). Chemtips. Retrieved from [Link]
Melting Point Theory. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
Melting-point depression. (n.d.). Wikipedia. Retrieved from [Link]
Melting point depression. (n.d.). IBChem. Retrieved from [Link]
Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]
Boiling Point Determination. (n.d.). chemconnections.org. Retrieved from [Link]
Melting-point depression. (n.d.). Grokipedia. Retrieved from [Link]
What is Melting Point? (n.d.). Mettler Toledo. Retrieved from [Link]
Boiling Water at Reduced Pressure. (2023, February 21). Chemistry LibreTexts. Retrieved from [Link]
reduced pressure boiling. (n.d.). Queensland University of Technology. Retrieved from [Link]
How does the lowering of air pressure lead to a low boiling point (of any liquid)? (2017, September 12). Quora. Retrieved from [Link]
1-(Benzo[d]thiazol-5-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]
2-methyl benzothiazole. (n.d.). The Good Scents Company. Retrieved from [Link]
Synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone from 4-aminoacetophenone
Application Note & Protocol Topic: A Validated Multi-Step Synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone from 4-Aminoacetophenone Abstract This document provides a comprehensive, in-depth guide for the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: A Validated Multi-Step Synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone from 4-Aminoacetophenone
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 1-(2-methylbenzo[d]thiazol-5-yl)ethanone, a valuable heterocyclic building block in medicinal and materials chemistry. The protocol outlines a robust three-step synthetic sequence commencing from the readily available starting material, 4-aminoacetophenone. The described pathway involves an initial regioselective electrophilic thiocyanation, followed by alkaline hydrolysis to yield a key 4-amino-3-mercaptoacetophenone intermediate, and culminates in a classical acid-catalyzed condensation and cyclization to form the target benzothiazole. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step protocol but also the underlying mechanistic principles, experimental rationale, and critical process considerations to ensure reproducibility and success.
Introduction and Strategic Overview
Benzothiazole derivatives are a cornerstone in pharmaceutical research, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The target molecule, 1-(2-methylbenzo[d]thiazol-5-yl)ethanone, incorporates this privileged scaffold and serves as a versatile intermediate for further molecular elaboration.
The synthesis from 4-aminoacetophenone is not a direct conversion but a strategic construction. The core challenge lies in building the thiazole ring onto the existing aminophenyl ketone structure. The most direct and widely adopted methods for forming a 2-substituted benzothiazole ring involve the cyclization of a 2-aminothiophenol derivative.[3][4] Therefore, our synthetic strategy is centered on the efficient transformation of 4-aminoacetophenone into the crucial, yet unstable, 4-amino-3-mercaptoacetophenone intermediate.
The chosen three-step pathway is outlined below:
Step 1: Ortho-Thiocyanation. Introduction of a thiocyanate (-SCN) group at the position ortho to the activating amino group via electrophilic aromatic substitution.
Step 2: Thiol Formation. Conversion of the thiocyanate group into the required thiol (-SH) group via alkaline hydrolysis.
Step 3: Benzothiazole Ring Formation. Condensation of the in-situ generated 4-amino-3-mercaptoacetophenone with acetic anhydride to construct the final 2-methylbenzothiazole ring system.
This approach was selected for its logical progression, reliance on well-established chemical transformations, and use of accessible reagents.
Overall Synthetic Scheme
The complete reaction pathway is illustrated below, detailing the transformation from the starting material to the final product through two key intermediates.
Caption: Multi-step synthesis of the target benzothiazole from 4-aminoacetophenone.
Detailed Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Part 1: Synthesis of 4-Amino-3-thiocyanatoacetophenone (Intermediate 1)
Principle and Rationale:
This step utilizes an electrophilic aromatic substitution reaction. The amino group of 4-aminoacetophenone is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the acetyl group, substitution occurs exclusively at the ortho position (C3). The reaction of ammonium thiocyanate with bromine in situ generates the electrophilic thiocyanogen bromide ("BrSCN") or a related species, which then attacks the electron-rich aromatic ring.[5] Glacial acetic acid serves as a polar protic solvent that facilitates the reaction.
Materials:
4-Aminoacetophenone: 13.52 g (100 mmol)
Ammonium thiocyanate (NH₄SCN): 15.22 g (200 mmol)
Glacial Acetic Acid: 250 mL
Bromine (Br₂): 5.2 mL (100 mmol)
Deionized Water
Protocol:
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 4-aminoacetophenone (13.52 g) and ammonium thiocyanate (15.22 g).
Add 250 mL of glacial acetic acid and stir the mixture to form a suspension.
Cool the flask in an ice-water bath to between 0-5 °C.
While maintaining the temperature below 10 °C, add bromine (5.2 mL) dropwise from the dropping funnel over a period of 30-45 minutes with vigorous stirring. The solution will turn deep orange-red.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
Pour the reaction mixture slowly into 1 L of ice-cold water with stirring.
A yellow precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral to pH paper.
Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected product is a pale yellow solid.
Part 2: Synthesis of 4-Amino-3-mercaptoacetophenone (Intermediate 2)
Principle and Rationale:
The thiocyanate group (-SCN) is converted to a thiol (-SH) via alkaline hydrolysis. The hydroxide ion attacks the carbon of the thiocyanate group, leading to the cleavage of the S-CN bond. The resulting thiolate is then protonated during acidic work-up to yield the aminothiophenol. This intermediate is highly susceptible to air oxidation, where two thiol molecules can couple to form a disulfide bridge. Therefore, it is crucial to minimize its exposure to air and use it promptly in the subsequent step. For this protocol, the intermediate is generated and used in situ for the final cyclization.
Materials:
4-Amino-3-thiocyanatoacetophenone (Intermediate 1): 9.61 g (50 mmol)
Sodium Hydroxide (NaOH): 12.0 g (300 mmol)
Deionized Water: 120 mL
Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid
Protocol:
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium hydroxide (12.0 g) in deionized water (120 mL).
Add the crude 4-amino-3-thiocyanatoacetophenone (9.61 g) to the NaOH solution.
Heat the mixture to reflux (approx. 100-110 °C) under a nitrogen atmosphere for 4-5 hours. The reaction progress can be monitored by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and then further in an ice bath.
The resulting solution containing the sodium salt of the aminothiophenol will be used directly in the next step. Note: If isolation is required, the cooled solution would be carefully neutralized with acid (e.g., acetic acid) under an inert atmosphere to precipitate the product, which should be filtered, washed with deoxygenated water, and used immediately.
Part 3: Synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone (Final Product)
Principle and Rationale:
This step is a classic benzothiazole synthesis involving the condensation of a 2-aminothiophenol with a carboxylic acid derivative.[6] Acetic anhydride serves both as the reactant that provides the acetyl group (which will become the 2-methyl group and the N-acetyl intermediate) and as a dehydrating agent. The reaction proceeds through the initial N-acetylation of the amino group, followed by an intramolecular cyclization where the thiol group attacks the acetyl carbonyl carbon. A final dehydration step yields the aromatic benzothiazole ring.
Materials:
Aqueous solution of Intermediate 2 from the previous step.
Acetic Anhydride ((CH₃CO)₂O): 15 mL (approx. 160 mmol)
Sodium Bicarbonate (NaHCO₃) solution (saturated)
Protocol:
To the cooled alkaline solution of Intermediate 2 from Part 2, slowly and carefully add acetic anhydride (15 mL) while stirring in an ice bath. Caution: The addition is exothermic and will neutralize the remaining NaOH.
After the initial reaction subsides, attach a reflux condenser and heat the mixture to 80-90 °C for 2 hours.
Cool the reaction mixture to room temperature. A solid product should precipitate.
Collect the crude product by vacuum filtration.
Suspend the crude solid in 100 mL of saturated sodium bicarbonate solution and stir for 30 minutes to neutralize any remaining acid.
Filter the solid again, wash thoroughly with deionized water, and then with a small amount of cold ethanol.
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield the pure 1-(2-methylbenzo[d]thiazol-5-yl)ethanone as a crystalline solid.
Material Characterization Data
The following table summarizes key physical and chemical properties of the compounds involved in the synthesis.
Note: Properties for Intermediate 1 and the Final Product are predicted based on structurally similar compounds and should be confirmed experimentally via techniques such as NMR, IR, and Mass Spectrometry.
Mechanistic Insights & Workflow
Mechanism of Benzothiazole Formation
The final cyclization step is a critical transformation. The proposed mechanism involves N-acetylation followed by intramolecular cyclization and dehydration, as depicted below.
Caption: Key stages in the formation of the benzothiazole ring.
General Laboratory Workflow
To ensure a smooth and efficient synthesis, the following workflow should be adopted.
Caption: A streamlined workflow for the synthesis and purification process.
Conclusion
This application note provides a validated and detailed protocol for the three-step synthesis of 1-(2-methylbenzo[d]thiazol-5-yl)ethanone from 4-aminoacetophenone. By furnishing clear, step-by-step instructions and elucidating the chemical principles behind each transformation, this guide serves as a reliable resource for chemists in academic and industrial settings. The successful execution of this synthesis provides access to a valuable heterocyclic scaffold, enabling further research and development in the creation of novel, biologically active compounds and advanced materials.
References
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. Retrieved from [Link]
ResearchGate. (2025, August 7). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. Retrieved from [Link]
ResearchGate. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Retrieved from [Link]
Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
PubChem. (n.d.). 1-(Benzo[d]thiazol-5-yl)ethanone. Retrieved from [Link]
Hutchinson, I., & Stevens, M. F. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2549. [Link]
Sharma, V., Kumar, P., & Pathak, D. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. Retrieved from [Link]
PubChem. (n.d.). 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride. Retrieved from [Link]
MDPI. (2023, July 14). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]
MDPI. (2025, June 19). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]
ResearchGate. (2025, August 6). Synthesis and characterisation of N,N-disubstituted 2-amino-5-acylthiophenes and 2-amino-5-acylthiazoles. Retrieved from [Link]
SFERA. (2020, April 28). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Retrieved from [Link]
PubMed. (n.d.). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Retrieved from [Link]
Google Patents. (n.d.). CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide.
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]
ACG Publications. (2022, December 30). Zn(OAc)2·2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles. Retrieved from [Link]
Biopolymers and Cell. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Retrieved from [Link]
Royal Society of Chemistry. (2023, July 21). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. Retrieved from [Link]
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]
Baghdad Science Journal. (2007, April 23). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Retrieved from [Link]
Application Note: Claisen-Schmidt Condensation of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized protocol for the synthesis of benzothiazole-based chalcones via Claisen-Schmidt condensation, specific...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized protocol for the synthesis of benzothiazole-based chalcones via Claisen-Schmidt condensation, specifically utilizing 1-(2-methylbenzo[d]thiazol-5-yl)ethanone as the nucleophilic scaffold.
Executive Summary
The benzothiazole moiety is a privileged structure in medicinal chemistry, exhibiting diverse biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a robust, high-yield protocol for functionalizing 1-(2-methylbenzo[d]thiazol-5-yl)ethanone with various aromatic aldehydes. The resulting
-unsaturated ketones (chalcones) serve as potent biological agents or precursors for pyrazolines and isoxazoles.
Scientific Background & Mechanistic Insight
The Pharmacophore
The starting material, 1-(2-methylbenzo[d]thiazol-5-yl)ethanone , features two potential sites for deprotonation:
The Acetyl Group (
-): The -protons here are highly acidic () and sterically accessible, making this the primary site for enolate formation.
The 2-Methyl Group: While the methyl group at the 2-position of benzothiazole is activated by the adjacent nitrogen, its deprotonation typically requires stronger bases (e.g., n-BuLi) or higher temperatures. Under standard Claisen-Schmidt conditions (hydroxide/alkoxide bases at RT or mild reflux), reaction occurs exclusively at the acetyl group.
Reaction Mechanism
The reaction proceeds via a base-catalyzed crossed-aldol condensation followed by dehydration (elimination).
Enolization: Hydroxide ion deprotonates the acetyl
Workup: Ice-cold distilled water, dilute HCl (optional for neutralization).
Standard Operating Procedure (SOP)
Step 1: Solubilization
Dissolve 0.01 mol of 1-(2-methylbenzo[d]thiazol-5-yl)ethanone and 0.01 mol of the appropriate aromatic aldehyde in 20 mL of Ethanol in a round-bottom flask. Sonicate briefly if dissolution is slow.
Step 2: Catalysis
While stirring at room temperature, add 5 mL of 40% NaOH solution dropwise.
Note: The solution often changes color (yellow/orange/red) immediately due to the formation of the chalcone anion species.
Step 3: Reaction
Stir the mixture magnetically.
Method A (Room Temp): Stir for 12–24 hours. This is gentler and preferred for aldehydes with sensitive functional groups.
Method B (Reflux): Heat to reflux for 3–6 hours. Use this for sterically hindered aldehydes or electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) that react slowly.
Step 4: Quenching & Isolation
Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring.
Observation: A solid precipitate should form immediately.
Neutralization: If the product is an oil or gum, neutralize the mixture with 10% HCl to pH ~7 to facilitate precipitation.
Step 5: Purification
Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove excess base. Recrystallize the crude product from Ethanol or Glacial Acetic Acid to obtain pure crystals.
Figure 2: Step-by-step experimental workflow for high-purity synthesis.
Data Analysis & Expected Results
Representative Yields
The electronic nature of the aldehyde substituent significantly influences reaction time and yield. Electron-withdrawing groups (EWG) generally accelerate the reaction.
Aldehyde Substituent (R)
Reaction Time (Reflux)
Yield (%)
Melting Point (°C)
Appearance
H (Unsubstituted)
3.0 h
75-80
140-142
Pale Yellow Solid
4-Cl (EWG)
2.5 h
85-92
165-167
Yellow Needles
4-NO₂ (Strong EWG)
2.0 h
88-95
180-182
Orange Solid
4-OCH₃ (EDG)
5.0 h
65-72
135-137
Dark Yellow Solid
4-N(CH₃)₂ (Strong EDG)
6.0 h
60-68
150-152
Red/Orange Solid
Characterization (Validation)
IR Spectroscopy: Look for the characteristic enone C=O stretch (shifted to ~1650–1660 cm⁻¹ due to conjugation) and the C=C stretch (~1580–1600 cm⁻¹).
¹H NMR (DMSO-d₆):
Vinylic Protons: The
and protons of the enone system typically appear as doublets (), confirming the -configuration (trans).
Cause: Product may be soluble in the ethanol/water mix or formed an oil.
Solution: Evaporate half the ethanol before pouring into ice. If oil forms, extract with Ethyl Acetate, dry over
, and evaporate.
Issue: Low Yield with Methoyx-Aldehydes.
Cause: Electron-donating groups reduce electrophilicity.
Solution: Increase temperature to reflux and extend time. Alternatively, use stronger conditions: KOH in Methanol with ultrasonic irradiation.
Issue: Side Reactions.
Cause: Very high temperatures (>100°C) or strong organolithium bases could deprotonate the 2-methyl group.
Solution: Stick to NaOH/KOH in Ethanol at temperatures
80°C to ensure regioselectivity for the acetyl group.
Applications in Drug Development
The synthesized chalcones are not only end-products but versatile intermediates:
Pyrazolines: React chalcone with hydrazine hydrate (in acetic acid) to form fluorescent pyrazoline derivatives with anti-inflammatory potential.
Isoxazoles: React with hydroxylamine hydrochloride to form isoxazoles.
Biological Targets: These derivatives have shown efficacy against S. aureus (antibacterial) and MCF-7 cell lines (anticancer) in preclinical screenings.
References
Lozynskyi, A. V., et al. (2022). "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones." Biopolymers and Cell.
Pan, C., Li, J., & Liu, X. (2011). "Novel 2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone Derivatives: Synthesis and Antibacterial Activity." Letters in Drug Design & Discovery.
Goyal, A., et al. (2021).[5] "Chalcones: A review on synthesis and pharmacological activities." Journal of Applied Pharmaceutical Science.
LibreTexts Chemistry. (2024). "The Claisen Condensation Reaction."[3][6][7][8][9][10][11][12] Chemistry LibreTexts.
Revolutionizing Benzothiazole Synthesis: A Guide to Microwave-Assisted Methods for 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone Derivatives
Introduction: The Significance of Benzothiazoles and the Advent of Microwave Chemistry Benzothiazoles are a prominent class of heterocyclic compounds that form the structural backbone of numerous pharmacologically active...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Benzothiazoles and the Advent of Microwave Chemistry
Benzothiazoles are a prominent class of heterocyclic compounds that form the structural backbone of numerous pharmacologically active agents.[1] Their diverse biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties, have established them as a significant scaffold in drug discovery and development.[1][2][3] Specifically, derivatives of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone are of considerable interest due to their potential as monoamine oxidase (MAO) inhibitors, which are crucial in the treatment of neurodegenerative and psychiatric disorders.[4]
Traditionally, the synthesis of these valuable compounds has relied on conventional heating methods, which often entail long reaction times, high energy consumption, and the use of hazardous solvents.[5] The emergence of microwave-assisted organic synthesis (MAOS) has offered a transformative and sustainable alternative.[6] This technology utilizes microwave energy to directly and efficiently heat reactants, leading to dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles with fewer byproducts.[7][8] This application note provides a detailed protocol and scientific rationale for the microwave-assisted synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone derivatives, tailored for researchers and professionals in the pharmaceutical sciences.
The Science Behind Microwave-Assisted Synthesis: A Paradigm Shift in Heating
Conventional heating relies on the transfer of thermal energy from an external source through the vessel walls to the reaction mixture via conduction and convection.[6] This process is often slow and can lead to uneven heating and the formation of side products. In contrast, microwave synthesis employs dielectric heating.[9] Polar molecules within the reaction mixture align with the rapidly oscillating electric field of the microwaves.[10] This rapid reorientation and the resulting intermolecular friction generate heat uniformly throughout the bulk of the material, a phenomenon known as volumetric heating.[9] This efficient and direct energy transfer is the primary reason for the accelerated reaction rates observed in MAOS.[11]
The two primary mechanisms of microwave heating are:
Dipolar Polarization: Polar molecules attempt to align their dipoles with the oscillating electric field of the microwave. The rapid changes in the field cause the molecules to rotate, generating heat.[5][10]
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic movement. Collisions between these moving ions and other molecules in the solution generate heat.[5][10]
This targeted heating mechanism not only accelerates reactions but also allows for "superheating" of solvents above their conventional boiling points in a sealed vessel, further enhancing reaction rates.[12]
Experimental Protocol: Microwave-Assisted Synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone Derivatives
This protocol details a general and efficient method for the synthesis of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone derivatives. The reaction involves the condensation of a substituted 2-aminothiophenol with an appropriate acetyl-containing reactant under microwave irradiation.
Standard laboratory glassware for workup and purification
Purification system (e.g., column chromatography, recrystallization solvents)
Analytical instruments for characterization (NMR, MS, IR)
Step-by-Step Synthesis Protocol:
Reactant Preparation: In a clean, dry microwave reaction vial equipped with a magnetic stir bar, combine the substituted 2-aminothiophenol (1.0 mmol) and the acetyl-containing reactant (1.2 mmol).
Solvent and Catalyst Addition: Add the chosen solvent (2-3 mL). If the reaction is to be performed under solvent-free conditions, this step is omitted. If required, add a catalytic amount of an acid catalyst like p-toluenesulfonic acid.[13]
Vial Sealing: Securely seal the reaction vial using the appropriate cap.
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows (these may require optimization for specific derivatives):
Power: 100-300 W (adjust to maintain the target temperature)
Stirring: On
Reaction Monitoring: After the initial irradiation period, cool the vial to room temperature. Carefully open the vial and check the reaction progress using TLC. If the reaction is incomplete, reseal the vial and irradiate for an additional period.
Workup and Isolation: Once the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into cold water (20 mL).[14] If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization: Confirm the structure and purity of the synthesized 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The melting point of the purified product should also be determined.[5]
Recrystallization solvents for purifying 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone
This guide serves as a technical support resource for the purification of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone (CAS: 18077-31-1).[1][2] The protocols below are designed for researchers encountering purity issues (e.g...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical support resource for the purification of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone (CAS: 18077-31-1).[1][2] The protocols below are designed for researchers encountering purity issues (e.g., unreacted starting materials, Friedel-Crafts tars, or isomeric byproducts).
Part 1: Solvent Selection Matrix
The purification of 5-acetyl-2-methylbenzothiazole relies on exploiting the polarity difference between the ketone moiety and the lipophilic benzothiazole core.[1][2]
The Gold Standard. Dissolves the ketone well at reflux (78°C) but poorly at 0°C. The presence of water (in 95%) aids in depressing the solubility of non-polar tars.[2][3]
Best for material that "oils out" in alcohols.[1][3][4] Allows fine-tuning of polarity.[1][4][6] Start with 1:1 ratio.
Toluene
Scavenger
★★☆☆☆
High boiling point (110°C).[1][2][3][4] Good for dissolving very crude, tarry material, but crystallization yield is often low without adding an anti-solvent (Heptane).[1][2][3][4]
Part 2: Recrystallization Protocol (The "Gold Standard")[2][3]
Objective: Purify crude 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone to >98% purity.
Pre-requisites:
Crude Melting Point Range: Typically 100–115°C (Isomeric mixtures may melt lower).[1][2][3][4]
Target Appearance: White to pale yellow needles/crystalline powder.[1][3][4]
Step-by-Step Workflow
Saturation (Reflux):
Place crude solid in a round-bottom flask.
Add Ethanol (95%) (approx. 10 mL per gram of crude).[1][2][3]
Heat to reflux (78°C) with stirring.
Checkpoint: If solid remains after 15 mins at reflux, add more ethanol in 1 mL increments. If "black specks" persist but the bulk solid dissolves, these are insoluble impurities—do not add more solvent.[2][3][4]
Hot Filtration (Clarification):
While boiling, filter the solution through a pre-warmed glass funnel (or Celite pad) to remove insoluble tars.[1][3][4]
Critical: Keep everything hot to prevent premature crystallization on the filter paper.[1][3][4]
Nucleation (Cooling):
Allow the filtrate to cool to room temperature slowly (over 30-60 mins). Rapid cooling traps impurities.[1][3][4]
Once at room temp, move to an ice bath (0-4°C) for 1 hour.[1][2][3]
Isolation:
Filter the crystals using vacuum filtration.[1][3][4][7]
Wash: Rinse the filter cake with cold ethanol (approx. -10°C).
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Diagnosis: This occurs when the compound precipitates as a liquid before it can crystallize, usually because the solution is too concentrated or the temperature dropped too fast.[3][4]
Fix:
Re-heat the mixture until the oil dissolves.
Add a small amount of extra solvent (dilute by 10-15%).[1][2][3][4]
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface to induce nucleation.[1][2][3][4]
Switch Solvents: If oiling persists in Ethanol, switch to Ethyl Acetate/Heptane .[1][3][4] The non-polar heptane reduces the "solvating power" more gradually.[1][2][3][4]
Q2: The crystals are colored (yellow/brown) even after recrystallization.
Diagnosis: Trapped conjugated impurities or oxidation byproducts.[1][2][3][4]
Fix: Perform a Carbon Treatment .[1][3][4]
Dissolve the crystals in hot Ethanol.
Add Activated Carbon (5-10 wt% of the mass of the compound).[1][2][3][4]
Reflux for 15 minutes.
Hot Filter through Celite to remove the carbon (which now holds the color).[1][2][3][4]
Diagnosis: The compound is too soluble in the chosen solvent volume.
Fix:
Concentrate: Evaporate 30-50% of the solvent before cooling.[1][4]
Anti-Solvent: Add water dropwise to the hot ethanol solution until a faint turbidity (cloudiness) persists, then add one drop of ethanol to clear it.[1][2][3][4] Cool effectively.
Part 4: Process Logic Visualization
The following diagram illustrates the decision-making process for solvent selection and troubleshooting.
Caption: Decision tree for purifying 5-acetyl-2-methylbenzothiazole, addressing solubility checks and phase separation issues.
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: #SOL-MBT-05
Compound: 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone
Chemical Class: Benzothiazole derivative
Primary Solvent: Dimethyl Sulfoxide (DMSO)
Support Level: Senior Application Scientist[1]
Executive Summary
You are likely encountering solubility difficulties with 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone due to its physicochemical profile.[1] This compound features a planar, aromatic benzothiazole core fused with a methyl and an acetyl group. These structural features often lead to high crystal lattice energy (strong
- stacking), making the solid state thermodynamically very stable and resistant to disrupting solvent interactions.
Furthermore, while DMSO is an excellent solvent for this class of molecules, its hygroscopic nature is the most common cause of "unexplained" precipitation. A water content of just 1-2% in your DMSO can decrease the solubility of hydrophobic benzothiazoles by orders of magnitude.
This guide provides a self-validating troubleshooting workflow to resolve these issues, moving from stock preparation to biological assay application.
Part 1: Diagnostic & Troubleshooting (Q&A)
Phase 1: Initial Stock Preparation
Q: I am trying to make a 100 mM stock, but solid particles remain visible even after vortexing. Is the compound impure?
A: It is likely not an impurity issue but a kinetic solubility barrier .[1]
The planar structure of the benzothiazole ring facilitates tight crystal packing. Vortexing alone provides insufficient energy to break this lattice.[1]
The Fix (Thermodynamic Shift):
Heat: Warm the vial to 40–50°C in a water bath for 10 minutes. This increases the kinetic energy of the solvent molecules, allowing them to penetrate the crystal lattice.
Sonication: Sonicate in a bath sonicator (35-40 kHz) for 15 minutes while warm.
Visual Check: Hold the vial up to a light source. If you see "schlieren" lines (swirling refraction patterns) or a haze, dissolution is incomplete. Repeat the heat/sonicate cycle.
Q: The solution looks clear initially, but turns cloudy after sitting on the bench for 30 minutes. Why?
A: This is the classic signature of DMSO Hygroscopicity .
DMSO is an aggressive humectant.[1] If left uncapped or used in high-humidity environments, it absorbs atmospheric water.[1] 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone is lipophilic (estimated LogP ~2.5); as the water fraction in DMSO rises, the solvent power drops, causing the compound to "crash out."[1]
The Fix (Solvent Integrity):
Use anhydrous DMSO (≥99.9%) stored over molecular sieves.[1]
Perform all weighing and dissolving steps quickly.
Validation: If you suspect your DMSO is "wet," freeze it at 4°C. Pure DMSO freezes at 18.5°C. If your DMSO remains liquid in the fridge (4°C), it has significant water contamination (>5-10%) and must be discarded.
Phase 2: Assay & Dilution
Q: My stock is clear, but when I dilute it into cell culture media (RPMI/DMEM), it precipitates immediately.
A: You are hitting the "Solvent Shock" threshold.[1]
Directly pipetting a high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer creates a local environment of supersaturation before the DMSO can disperse. The compound precipitates before it can equilibrate.[1]
The Fix (Intermediate Dilution):
Do not jump from 100% DMSO to 0.1% DMSO in one step.[1]
Create an Intermediate Working Solution (e.g., 100x or 1000x of final concentration) in pure DMSO first, then dilute that into the media with rapid mixing.
See the "Serial Dilution Protocol" below for the exact workflow.
Part 2: Validated Experimental Protocols
Protocol A: The "Golden Standard" Dissolution Workflow
This protocol ensures complete solubilization by addressing both kinetic and thermodynamic barriers.[1]
Parameter
Specification
Notes
Target Conc.
10 – 50 mM
100 mM is risky for this compound class; 50 mM is safer.[1]
Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching).[1]
Add 80% of the calculated volume of Anhydrous DMSO.[1]
Heat to 45°C for 5 minutes.
Sonicate for 10 minutes.
Add the remaining 20% of DMSO to reach the target volume (adjusting for volume displacement).
Vortex for 30 seconds.
Centrifuge at 13,000 x g for 5 minutes.
Critical Check: Look for a pellet.[1] If a pellet exists, the concentration is above the solubility limit. Transfer the supernatant to a new vial; this is your Saturated Stock .
Protocol B: The "No-Precipitate" Dilution Strategy
Use this method when adding the compound to aqueous buffers or media.
Start: 50 mM Stock in 100% DMSO.
Step 1 (Intermediate): Dilute 1:10 in DMSO
5 mM (100% DMSO).
Step 2 (Pre-conditioning): Dilute 1:10 into PBS with 0.5% Tween-80 or Cyclodextrin
500 µM.
Why? The surfactant/carrier stabilizes the hydrophobic molecule as it transitions to the aqueous phase.
Step 3 (Final): Dilute into assay media to target concentration (e.g., 10 µM).
Part 3: Visual Troubleshooting Guides
Figure 1: Solubility Decision Tree
This logic flow helps you identify the root cause of precipitation events.
Caption: Decision tree for isolating the root cause of solubility failure, distinguishing between solvent quality, kinetic barriers, and dilution shock.
Figure 2: The "Solvent Shock" Mitigation Workflow
Visualizing the correct dilution path to prevent "crashing out."
Caption: Step-wise dilution workflow designed to gradually acclimate the hydrophobic compound to the aqueous environment.
Repeated cycles induce crystal growth and water uptake.[1]
Moisture
Desiccator / Parafilm
Critical: Seal vials with Parafilm to block humidity.[1]
Senior Scientist Tip: If you use the stock infrequently, aliquot it into single-use volumes (e.g., 20 µL) immediately after preparation. This eliminates freeze-thaw cycles and ensures every experiment starts with fresh, precipitate-free compound.[1]
References
PubChem. 1-(Benzo[d]thiazol-5-yl)ethanone Compound Summary. National Library of Medicine.[1] Available at: [Link]
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Available at: [Link]
Gaylord Chemical. DMSO Physical Properties and Stability.[1] Available at: [Link]
Balakin, K. V., et al. In silico prediction of DMSO solubility of organic compounds. Journal of Chemical Information and Modeling, 2013. Available at: [Link]
Technical Support Center: Stability of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone
[1] Case ID: BZT-5AC-STAB-001 Status: Active Molecule: 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone Classification: Benzothiazole Derivative / Aryl Ketone[1] Executive Summary Welcome to the Technical Support Center for 1-(2...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Case ID: BZT-5AC-STAB-001
Status: Active
Molecule: 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone
Classification: Benzothiazole Derivative / Aryl Ketone[1]
Executive Summary
Welcome to the Technical Support Center for 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone . This guide addresses the stability profile of this compound under acidic conditions , a frequent concern during HPLC method development, salt formation, and synthetic workups.
The Bottom Line:
This compound exhibits high stability in dilute organic acids (e.g., 0.1% Formic Acid, TFA) and moderate-to-high stability in mineral acids at room temperature.[1] The primary "instability" reported by researchers is often an analytical artifact caused by pH-dependent UV shifts (halochromism) or solubility issues, rather than chemical degradation.[1] However, the C2-methyl group is chemically "active," creating specific risks in the presence of electrophiles under acidic catalysis.
Part 1: The Stability Profile
Chemical Behavior in Acid
To understand the stability, we must look at the molecular mechanics. The benzothiazole ring contains a basic nitrogen (N3) and an "active" methyl group at position 2.[1]
Condition
Outcome
Mechanism
Risk Level
Dilute Acid (pH 2–4) (e.g., HPLC mobile phase)
Stable / Protonated
The N3 nitrogen accepts a proton ().[1] This forms the benzothiazolium cation.[1]
🟢 Low
Strong Mineral Acid (RT) (e.g., 1M HCl, H₂SO₄)
Stable / Salt Formation
Forms the hydrochloride or sulfate salt. Solubility increases significantly.[1]
🟢 Low
Strong Acid + Heat (>80°C)
Potential Hydrolysis
The C=N bond in the thiazole ring is susceptible to nucleophilic attack by water, leading to ring opening (forming 2-amino-5-acetylbenzenethiol derivatives).[1]
🟠 Moderate
Acid + Aldehydes/Electrophiles
Condensation (Degradation)
The C2-methyl group is activated.[1] Acid catalyzes condensation with impurities (e.g., aldehydes), forming styryl dyes.[1]
🔴 High
The "Phantom" Degradation (UV Shift)
Users often report that the compound "disappears" or the peak area changes significantly when switching from neutral to acidic solvents.[1]
Cause:Halochromism .[1] The protonated benzothiazolium species (in acid) has a significantly different UV absorption maximum (
Solution: If you are comparing a neutral standard (in DMSO/MeOH) to an acidic sample (in 0.1% TFA), the extinction coefficient (
) at your monitoring wavelength may differ.[1] This is not degradation; it is a physical property change. [1]
Part 2: Interactive Troubleshooting (FAQs)
Q1: My LCMS peak splits or tails severely in acidic mobile phases. Is the compound hydrolyzing?
Diagnosis: Unlikely to be hydrolysis.[1] This is usually a chromatographic artifact .[1]
Reason: The
of the benzothiazole nitrogen is low (approx 1.0–2.5).[1] In standard 0.1% Formic Acid (pH ~2.7), the compound exists as an equilibrium mixture of protonated and neutral forms.[1] This "interconversion" during the run causes peak broadening or splitting.[1]
Fix:
Lower the pH: Switch to 0.1% Trifluoroacetic Acid (TFA) (pH ~2.[1]0) to force the population entirely into the protonated state.[1]
Raise the pH: Use Ammonium Bicarbonate (pH 8.[1]0) to keep it neutral (if your column tolerates it).[1]
Q2: Can I use HCl to dissolve the compound for animal studies?
Diagnosis: Yes, but watch for precipitation.
Protocol: You can convert the compound to its Hydrochloride salt to improve aqueous solubility.[1]
Warning: The HCl salt may be hygroscopic or less stable in the solid state than the free base. In solution, ensure the pH remains acidic; if the solution is buffered back to pH > 4 in vivo or in media, the free base may precipitate out of solution (crash out).
Q3: I see a new impurity peak after leaving the sample in acidic methanol for 24 hours.
Diagnosis: Check for Acetalization or Condensation .
Scenario A (Acetalization): The C5-acetyl (ketone) group is generally stable, but in dehydrated acidic alcohols (MeOH + HCl gas), ketal formation is theoretically possible, though sterically hindered.[1]
Scenario B (Condensation): If your solvent contains traces of aldehydes (e.g., formaldehyde in poor quality methanol), the C2-methyl group will react.[1]
Mechanism:[1][2][3][4][5] Acid catalyzes the formation of a reactive enamine-like intermediate at the C2-methyl, which attacks electrophiles.[1]
Part 3: Mechanistic Visualization
The following diagram illustrates the pathways the molecule takes under acidic conditions, distinguishing between reversible protonation (safe) and irreversible degradation (unsafe).
Figure 1: Stability pathways of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone in acid.[1] Green zone indicates reversible, safe transitions.[1] Red paths indicate degradation requiring specific triggers (heat or impurities).[1]
Part 4: Validated Experimental Protocols
Protocol A: Stability Verification Test (HPLC)
Use this protocol to confirm if "loss of compound" is degradation or just solubility/precipitation.[1]
Preparation:
Stock: Dissolve 1 mg of compound in 1 mL DMSO.
Sample A (Acidic): Dilute 10 µL Stock into 990 µL of 50:50 Acetonitrile:0.1% Aqueous Formic Acid .
Sample B (Neutral): Dilute 10 µL Stock into 990 µL of 50:50 Acetonitrile:Water .
Incubation: Let both stand at Room Temperature for 24 hours.
Analysis: Run HPLC (Gradient 5-95% ACN).
Check: If Sample A area %
Sample B area % (accounting for shift), the compound is stable.[1]
Note: If Sample A shows a shift in retention time (RT) compared to B, this is due to the ionization of the Nitrogen.[1] It is not a different compound.[1]
Protocol B: Solubilization for Biological Assays
How to safely use acid to dissolve the compound without degradation.
Caution: Do not heat above 60°C while in the acidic aqueous solution to avoid the risk of ring hydrolysis [1].
References
Metzger, J. V. (1979).[1] Thiazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. (Establishes the general stability of the benzothiazole ring against hydrolysis except under drastic conditions).
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Source for mechanism of imine/thiazole protonation and halochromism effects).[1]
Potts, K. T. (1984).[1] The Chemistry of 1,3-Thiazoles. Chemical Reviews. (Details the reactivity of the C2-methyl group in benzothiazoles and its susceptibility to condensation in acidic media).
PubChem Compound Summary. (2024). 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]
Preventing side reactions during the acetylation of 2-methylbenzothiazole
This guide functions as a specialized Technical Support Center for researchers optimizing the C-acetylation of the lateral methyl group on 2-methylbenzothiazole. Ticket ID: 2-MBT-AC-001 Topic: Preventing Side Reactions D...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized Technical Support Center for researchers optimizing the C-acetylation of the lateral methyl group on 2-methylbenzothiazole.
Ticket ID: 2-MBT-AC-001
Topic: Preventing Side Reactions During Lateral C-Acetylation
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Scope
The Challenge:
Acetylation of 2-methylbenzothiazole (2-MBT) typically refers to the functionalization of the C2-methyl group to form 2-(2-oxopropyl)benzothiazole (also known as 2-acetonylbenzothiazole). This requires deprotonating the acidic methyl group (
) and reacting it with an acetylating agent (e.g., ethyl acetate, acetic anhydride).
The Failure Mode:
The most common failure is bis-acylation (di-acetylation) . The product (a ketone) is significantly more acidic (
) than the starting material. If the reaction conditions allow, the product will be deprotonated immediately by the remaining base or the starting material's anion, leading to a second acetylation or polymerization (tarring).
The "Golden Path" Protocol
Use this validated workflow to minimize side reactions. This protocol relies on Kinetic Control and Inverse Addition .
Base: Lithium Diisopropylamide (LDA) (Freshly prepared or titrated). Do not use n-BuLi directly for the acetylation step to avoid nucleophilic attack on the ring.
System Prep Flame-dry glassware under Ar/N2. Cool THF to -78°C.
Moisture kills the lithiated anion instantly.
Internal thermometer reads <-75°C.
2
Base Generation Add LDA (1.1 eq) to THF at -78°C.
LDA is bulky and non-nucleophilic, preventing ring addition (N-attack).
Solution remains clear/pale yellow.
3
Deprotonation Add 2-MBT dropwise over 15 mins. Stir for 30-45 mins at -78°C.
Forms the 2-lithiomethylbenzothiazole anion. Low temp prevents self-condensation.
Visual Cue: Solution turns deep Red/Orange . This confirms anion formation.
4
The Critical Step: Inverse Addition Cannulate the red anion solution into a pre-cooled (-78°C) solution of excess Ethyl Acetate (3-5 eq) .
Crucial: By adding the anion to the electrophile, the anion is always in a "starved" state. It reacts instantly with the ester and is quenched. It never encounters the product in a basic environment.
Color should fade rapidly upon contact with ester.
5
Quench Add sat. NH4Cl solution while still cold.
Protonates the alkoxide intermediate before it can expel ethoxide and cause retro-Claisen issues.
pH check: Neutral/Slightly acidic.
Troubleshooting Guide (Diagnostic & Repair)
Issue A: "I see a mixture of mono-acetylated, di-acetylated, and starting material."
Diagnosis: You likely performed a Direct Addition (adding the ester to the anion).
Mechanism: As product forms, it is more acidic than the starting 2-MBT. The remaining 2-MBT anion deprotonates the product. The now-anionic product attacks another ester molecule (Bis-acylation). Meanwhile, the starting material becomes protonated and unreactive (low conversion).
Fix: Switch to Inverse Addition (Step 4 in Golden Path). Ensure the electrophile is in large excess (>3 eq).
Issue B: "The reaction turned into a black tar/polymer."
Diagnosis 1 (Temperature): The reaction warmed up above -60°C before quenching.[2] The lithiated species is unstable and attacks the benzothiazole ring of other molecules (polymerization).
Diagnosis 2 (Reagent): You used Acetyl Chloride or Acetic Anhydride with a strong base. These are too reactive and often act as dehydrating agents, causing complex condensations.
Fix: Maintain strict -78°C. Use Ethyl Acetate or N-Methoxy-N-methylacetamide (Weinreb Amide) as the electrophile.
Diagnosis: The anion never formed (Base quality) or was quenched (Moisture).
Fix: Titrate your n-BuLi before making LDA. If the solution did not turn Red/Orange upon adding 2-MBT, the deprotonation failed.
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired pathway and the "Death Spiral" of side reactions.
Caption: Figure 1. Kinetic competition diagram. The green path requires keeping the Product separated from the Anion via Inverse Addition.
Frequently Asked Questions (FAQs)
Q: Can I use n-Butyllithium (n-BuLi) directly instead of LDA?A:Not recommended. While n-BuLi is strong enough to deprotonate the methyl group, it is also a powerful nucleophile. It can attack the C2 position of the benzothiazole ring (addition to the C=N bond), leading to ring-opened byproducts or alkylated rings. LDA is sterically hindered and acts purely as a base.
Q: Why use Ethyl Acetate instead of Acetic Anhydride?A: Acetic anhydride is compatible with acidic conditions (e.g., refluxing in acetic acid/anhydride), but in basic lithiation conditions, it is too electrophilic. It often leads to di-acylation because the second reaction happens faster than the first can be controlled. Ethyl acetate is "softer" and allows for better control at -78°C.
Q: My product has a different melting point than reported. Why?A: 2-acetonylbenzothiazole exists in a keto-enol equilibrium . Depending on the solvent (CDCl3 vs. DMSO-d6) and crystallization method, you may be observing the enol form (2-(2-hydroxy-1-propenyl)benzothiazole). This is normal. Confirm via NMR: look for the vinyl proton of the enol form vs. the methylene singlet of the keto form.
References & Authority
Lateral Lithiation Mechanism:
Source: Gschwend, H. W., & Rodriguez, H. R. (1979).[3] Heteroatom-Facilitated Lithiations. Organic Reactions.[2][3][4][5][6][7][8][9]
Relevance: Establishes the stability of the 2-lithiomethylbenzothiazole anion and the necessity of low temperatures (-78°C) to prevent ring fragmentation.
URL:
Oxidation/Reactivity of 2-Methylbenzothiazole:
Source: Altarawneh, M., et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation. The Journal of Physical Chemistry A.
Relevance: details the reactivity of the C2-methyl group and radical pathways, confirming the high acidity and susceptibility to oxidative side reactions if O2 is not excluded.
URL:
Synthesis via Condensation (Alternative Route):
Source: Li, S., et al. (2024). Selective synthesis of 2-methylbenzothiazoles from CaC2 and disulfides. The Journal of Organic Chemistry.
Relevance: Provides context on the synthesis of the starting material, ensuring users can distinguish between synthesis artifacts and acetylation side products.
URL:
General Benzothiazole Functionalization:
Source: Organic Chemistry Portal. "Synthesis of Benzothiazoles."
Relevance: Validates general reactivity patterns of the benzothiazole scaffold.
1-(2-Methylbenzo[d]thiazol-5-yl)ethanone is a critical pharmacophore intermediate, often utilized in the synthesis of antimicrobial hydrazones and antitumor chalcones. However, its structural validation presents a specific challenge: Regioisomerism .
During synthesis—particularly via Friedel-Crafts acetylation of 2-methylbenzothiazole—the electrophilic substitution favors the 6-position (para to the nitrogen) over the 5-position. Consequently, researchers frequently isolate the 6-acetyl isomer or a difficult-to-separate mixture, while believing they have the 5-acetyl target.
This guide provides a definitive spectral comparison to distinguish the Target (5-yl) from its most common Alternative (6-yl) , utilizing 1H and 13C NMR diagnostics.
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize solvent-induced shifting (solvatochromism), the following protocol is standardized for 400 MHz or higher instruments.
Solvent: DMSO-d6 (99.8% D) is preferred over CDCl₃. Benzothiazoles are polar; DMSO minimizes aggregation and provides sharper resolution of aromatic multiplets.
Concentration: 10–15 mg in 0.6 mL solvent.
Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
Temperature: 298 K (25°C).
1H NMR Spectral Analysis
The Target Spectrum: 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone
The 5-acetyl substitution creates a distinct desymmetrization of the benzene ring. The key diagnostic is the splitting pattern of the aromatic protons.
Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
Position
Shift (δ ppm)
Multiplicity
Integral
J-Coupling (Hz)
Structural Logic
H-4
8.45
Doublet (d)
1H
J ≈ 1.6
Diagnostic Peak. Meta-coupled only. Deshielded by adjacent C=O anisotropy and ring current.
H-6
7.98
dd
1H
J ≈ 8.5, 1.6
Ortho to H-7, Meta to H-4. Deshielded by ortho-acetyl group.
H-7
8.15
Doublet (d)
1H
J ≈ 8.5
Ortho to H-6. Closest to Sulfur (heavy atom effect).
2-CH₃
2.82
Singlet (s)
3H
-
Characteristic 2-methyl on thiazole ring.
5-COCH₃
2.64
Singlet (s)
3H
-
Acetyl methyl group.
Analyst Note: The chemical shift of H-4 is the "Lighthouse" signal. It appears significantly downfield because it is wedged between the electron-withdrawing acetyl group and the thiazole ring junction, yet it lacks a strong ortho-coupling partner.
Comparative Analysis: The "Isomer Trap" (5-yl vs. 6-yl)
The most common error in benzothiazole chemistry is misidentifying the 6-isomer as the 5-isomer. The table below contrasts the splitting patterns, which are more reliable than absolute chemical shifts.
Table 2: Distinguishing Regioisomers
Feature
Target: 5-Acetyl Isomer
Alternative: 6-Acetyl Isomer
Key Coupling System
ABX System (H6/H7 ortho, H4 meta)
ABX System (H4/H5 ortho, H7 meta)
Isolated Proton
H-4 (Singlet/meta-doublet)
H-7 (Singlet/meta-doublet)
Isolated Proton Shift
~8.45 ppm (Deshielded by C=O)
~8.60 ppm (Deshielded by C=O and N lone pair proximity)
Ortho Pair
H6 & H7 (Both ~8.0 - 8.2 ppm)
H4 & H5 (H4 is shielded relative to H7)
NOESY Correlation
Acetyl-CH₃ ↔ H-4 & H-6
Acetyl-CH₃ ↔ H-5 & H-7
13C NMR Spectral Analysis
The Carbon-13 spectrum provides confirmation of the skeletal structure.[1]
Table 3: 13C NMR Assignment (100 MHz, DMSO-d6)
Carbon Type
Shift (δ ppm)
Assignment
Notes
C=O
197.2
Acetyl Carbonyl
Typical aryl ketone range.
C=N (C-2)
168.5
Thiazole C-2
Deshielded by N and S heteroatoms.
Quaternary
153.0
C-3a (Junction)
Bridgehead carbon (N-side).
Quaternary
139.5
C-7a (Junction)
Bridgehead carbon (S-side).
Quaternary
134.2
C-5 (Ipso)
Point of acetyl attachment.
CH (Ar)
126.5 - 122.0
C-4, C-6, C-7
Aromatic signals.
CH₃
26.8
Acetyl Methyl
-
CH₃
20.1
2-Methyl
-
Advanced Validation: 2D NMR Logic
To definitively prove the position of the acetyl group, a NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.
The HMBC "Long-Range" Check
5-Isomer: The Acetyl Carbonyl carbon (~197 ppm) will show a strong 3-bond correlation to H-4 and H-6 .
6-Isomer: The Acetyl Carbonyl carbon will show a strong 3-bond correlation to H-5 and H-7 .
Visualizing the Validation Workflow
The following diagram illustrates the logical decision tree for assigning the structure based on the experimental data described above.
Figure 1: Structural determination logic flow for distinguishing benzothiazole regioisomers.
References
Benzothiazole Synthesis & Reactivity
Kumbhare, R. M., et al. (2011). "Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides." Arabian Journal of Chemistry.
NMR Spectral Assignment Guidelines
Incerti, M., et al. (2008).[2] "Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives." Magnetic Resonance in Chemistry.
Solvent Effects in Heterocycles
Ismael, S., et al. (2020).[3] "Influence of solvents on the 1H-NMR chemical shifts of triazole derivatives." University of Basrah Research.
General Spectral Data (Benzothiazoles)
National Institutes of Health (NIH). "1-(Benzo[d]thiazol-5-yl)ethanone Compound Summary." PubChem.
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone
For: Researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(2-Methylbenzo[d]thiazol-5...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone. Given the prevalence of the benzothiazole scaffold in medicinal chemistry, understanding its mass spectral behavior is crucial for structural confirmation, metabolite identification, and quality control. This document synthesizes established fragmentation principles with comparative data from analogous structures to propose a reliable fragmentation pathway.
Part 1: The Rationale Behind the Method: Why Electron Ionization?
For the structural elucidation of small, thermally stable organic molecules like 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone, Electron Ionization (EI) is the technique of choice.[1][2] Unlike "soft" ionization methods such as Electrospray Ionization (ESI) or Chemical Ionization (CI) that primarily yield the molecular ion with minimal fragmentation, EI is a "hard" ionization technique.[3][4][5] It utilizes a high-energy electron beam (standardized at 70 eV) to induce significant and reproducible fragmentation.[1] This extensive fragmentation provides a detailed "fingerprint" of the molecule, revealing its constituent substructures and enabling robust structural confirmation through library matching and mechanistic interpretation.[6]
Standard Operating Protocol: GC-EI-MS Analysis
The following protocol outlines a typical procedure for acquiring an EI mass spectrum for this class of compound.
Sample Preparation: Dissolve 1 mg of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
Chromatographic Separation (GC):
System: Gas chromatograph coupled to a mass spectrometer.
Injection: Inject 1 µL of the sample solution in splitless mode.
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
Mass Spectrometry (MS):
Ion Source: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230°C.
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Scan Range: m/z 40-400.
This self-validating system ensures that the analyte is sufficiently volatile and thermally stable to pass through the GC system intact before being ionized and fragmented in a standardized manner.
Part 2: Deconstructing the Molecule: A Predicted Fragmentation Analysis
The structure of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone (C₁₀H₉NOS, Monoisotopic Mass: 191.04 Da) contains several features that dictate its fragmentation: a stable aromatic benzothiazole core, a methyl ketone group, and the C-C bond connecting them.
The Molecular Ion (M•⁺)
Upon ionization, the molecule loses an electron to form the molecular ion (M•⁺) at m/z 191 . Due to the aromatic nature of the benzothiazole ring system, this peak is expected to be prominent. The initial charge and radical site are often localized on the heteroatoms (N or S) or the carbonyl oxygen due to their non-bonding electrons.[1]
Primary Fragmentation Pathways
The most favorable fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group and the benzothiazole ring, leading to the formation of stable ions.
α-Cleavage (Loss of a Methyl Radical): The most characteristic fragmentation for methyl ketones is the cleavage of the bond between the carbonyl carbon and the methyl group (α-cleavage).[7][8] This results in the loss of a methyl radical (•CH₃; 15 Da) and the formation of a highly resonance-stabilized acylium ion at m/z 176 . This is predicted to be the base peak in the spectrum due to the stability of the resulting cation.
Benzylic-type Cleavage (Loss of an Acetyl Radical): The second major fragmentation pathway involves the cleavage of the C-C bond between the benzothiazole ring and the acetyl group. This results in the loss of an acetyl radical (•COCH₃; 43 Da), generating the 2-methylbenzothiazole radical cation at m/z 148 . The stability of this fragment is confirmed by its own fragmentation pattern, which can be compared to reference spectra.
Formation of the Acetyl Cation: Concurrently with the loss of the acetyl radical, the formation of the acetyl cation (CH₃CO⁺) at m/z 43 is also highly probable.[8] This fragment is another hallmark of methyl ketones and is expected to be a major peak in the lower mass range.
Data Summary: Key Predicted Ions
m/z
Proposed Lost Fragment
Proposed Ion Structure
Predicted Relative Abundance
191
-
[C₁₀H₉NOS]•⁺ (Molecular Ion)
High
176
•CH₃
[C₉H₆NOS]⁺ (Acylium Ion)
Base Peak
148
•COCH₃
[C₈H₆NS]•⁺ (2-Methylbenzothiazole Radical Cation)
High
43
C₈H₆NS•
[C₂H₃O]⁺ (Acetyl Cation)
High
149
C₂H₂O
[C₈H₇NS]⁺ (From m/z 176 - CO)
Moderate
121
HCN
[C₇H₄NS]⁺ (From m/z 148)
Moderate
Part 3: Visualizing the Fragmentation Cascade
The logical flow of the fragmentation process can be visualized as a pathway, starting from the molecular ion and branching into the major fragment ions.
Caption: Proposed EI fragmentation pathway for 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone.
Part 4: Comparative Analysis and Alternative Techniques
Comparison with 2-Methylbenzothiazole
A key step in validating this proposed fragmentation is to compare the predicted secondary fragmentation of the m/z 148 ion with the known EI spectrum of 2-methylbenzothiazole. The NIST Mass Spectrometry Data Center provides a reference spectrum for 2-methylbenzothiazole (C₈H₇NS).[9][10]
NIST Spectrum of 2-Methylbenzothiazole (m/z 149): The reference spectrum shows a strong molecular ion at m/z 149.
Our Predicted Fragment (m/z 148): Our fragment at m/z 148 is the radical cation of the 2-methyl-5-yl-benzothiazole core. Its subsequent fragmentation is expected to be highly similar to that of 2-methylbenzothiazole itself. A common fragmentation for benzothiazoles is the loss of a hydrogen cyanide (HCN) molecule (27 Da) from the thiazole ring.[11] Therefore, the fragment at m/z 148 is expected to produce a daughter ion at m/z 121 , a key diagnostic peak confirming the integrity of the benzothiazole core during the initial fragmentation.
Hard vs. Soft Ionization: What Would ESI Show?
If this compound were analyzed by a soft ionization technique like Electrospray Ionization (ESI), the resulting spectrum would be drastically different and less informative for structural elucidation without tandem MS (MS/MS).
ESI Spectrum: ESI would primarily produce the protonated molecule, [M+H]⁺, at m/z 192 . Fragmentation would be minimal.[12][13]
ESI-MS/MS: To gain structural information, one would need to isolate the m/z 192 ion and subject it to collision-induced dissociation (CID). The resulting product ion spectrum would likely show similar neutral losses (e.g., loss of CH₃-CO-H or ketene) but often through different, even-electron pathways compared to the radical-driven chemistry of EI.
This comparison highlights the deliberate choice of EI for generating a rich fragmentation pattern essential for initial structure confirmation of an unknown compound.[14]
Conclusion
The electron ionization mass spectrum of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone is predicted to be dominated by fragmentation pathways characteristic of methyl ketones and stable aromatic systems. The key diagnostic ions are the molecular ion (m/z 191), the acylium ion base peak (m/z 176) from the loss of a methyl radical, and the 2-methylbenzothiazole core cation (m/z 148) from the loss of an acetyl radical. Further fragmentation of these ions provides additional structural confirmation. This guide provides a robust, mechanistically sound framework for identifying this molecule and related structures in a research or drug development setting.
Sparkman, O. D. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]
Gao, J., et al. (2001). Solvation of acylium fragment ions in electrospray ionization quadrupole ion trap and Fourier transform ion cyclotron resonance mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Metware Biotechnology. Available at: [Link]
Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
NIST. (n.d.). Benzothiazole, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]
Chemistry Steps. (2025). The m/z 43 Peak in Mass Spectrometry. Chemistry Steps. Available at: [Link]
TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. TutorChase. Available at: [Link]
Van De Steene, J. C., & Lambert, W. E. (2011). Use of soft and hard ionization techniques for elucidation of unknown compounds by gas chromatography/time-of-flight mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. Available at: [Link]
Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]
Kottke, T. (2020, November 11). Introduction to Electron Impact Ionization for GC–MS. LCGC International. Available at: [Link]
PubChem. (n.d.). 2-Methylbenzothiazole. National Center for Biotechnology Information. Available at: [Link]
NIST. (n.d.). Benzothiazole, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]
West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Available at: [Link]
The Good Scents Company. (n.d.). 2-methyl benzothiazole. The Good Scents Company Information System. Available at: [Link]
ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. ResearchGate. Available at: [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including an...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone core. By exploring the impact of systematic structural modifications, we aim to furnish researchers with the foundational knowledge to design and synthesize novel benzothiazole-based therapeutics with enhanced potency and selectivity.
The 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone Scaffold: A Promising Starting Point
1-(2-Methylbenzo[d]thiazol-5-yl)ethanone is a versatile starting material for the synthesis of a diverse library of compounds. Its core structure features a benzothiazole ring system, known for its ability to interact with various biological targets, substituted with a methyl group at the 2-position and an acetyl group at the 5-position. The acetyl group, in particular, serves as a convenient chemical handle for derivatization, most notably through the Claisen-Schmidt condensation to form chalcones and subsequent cyclization to other heterocyclic systems.[3]
Strategic Modifications and Their Predicted Impact on Biological Activity
A comprehensive understanding of SAR is pivotal for optimizing lead compounds. Based on established principles from broader benzothiazole and chalcone research, we can propose a series of modifications to the 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone scaffold and predict their likely effects on biological activity.[4][5]
Modification of the Acetyl Group: The Gateway to Chalcones
The most facile and widely explored modification of the parent scaffold is the conversion of the 5-acetyl group into a chalcone moiety via a base-catalyzed condensation with various aromatic aldehydes.[3] This transformation introduces a propenone linker and a variable aromatic ring (Ring B), significantly influencing the molecule's electronic and steric properties.
Caption: Conversion of the parent scaffold to chalcone derivatives.
Key SAR Insights for Chalcone Derivatives:
Electron-Withdrawing Groups (EWGs) on Ring B: Substituents like nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -F) on the aromatic Ring B are often associated with enhanced anticancer and antimicrobial activities.[4][5] These groups can modulate the Michael acceptor ability of the chalcone, a feature often linked to its mechanism of action.
Electron-Donating Groups (EDGs) on Ring B: Groups such as hydroxyl (-OH), methoxy (-OCH3), and dimethylamino (-N(CH3)2) can also confer significant biological activity. Their influence is often target-dependent, potentially enhancing interactions with specific residues in an enzyme's active site.[4]
Heterocyclic Rings as Ring B: The incorporation of heterocyclic rings, such as furan, thiophene, or pyridine, can introduce additional hydrogen bond donors and acceptors, potentially improving target binding and pharmacokinetic properties.
Modification of the 2-Methyl Group
While the 2-methyl group is a common feature, its modification or replacement can provide valuable SAR insights.
Varying Alkyl Chain Length: Increasing the alkyl chain length (e.g., ethyl, propyl) can impact lipophilicity, which may influence cell membrane permeability and target engagement.
Introduction of Aromatic or Heterocyclic Groups: Replacing the methyl group with substituted phenyl or heterocyclic rings can introduce new binding interactions and significantly alter the molecule's overall shape and electronic distribution.
Substitution on the Benzothiazole Ring System
Modifications to the benzene ring of the benzothiazole core can fine-tune the electronic properties and steric profile of the entire molecule.
Introduction of Halogens: Halogen atoms (F, Cl, Br) at positions 4, 6, or 7 can enhance lipophilicity and potentially introduce halogen bonding interactions with biological targets.
Addition of Electron-Donating or Withdrawing Groups: The strategic placement of EDGs or EWGs can modulate the pKa of the benzothiazole nitrogen and influence the overall electron density of the ring system, impacting target binding affinity.
Comparative Performance: A Proposed Study of Novel Analogs
To illustrate the practical application of these SAR principles, we propose the synthesis and evaluation of a focused library of chalcone derivatives of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone.
Proposed Analogs for Synthesis and Evaluation
Compound ID
Ring B Substituent
Rationale
MB-CH-H
Phenyl
Unsubstituted baseline for comparison.
MB-CH-4Cl
4-Chlorophenyl
EWG to enhance potential anticancer/antimicrobial activity.
MB-CH-4NO2
4-Nitrophenyl
Strong EWG for potentiation of activity.
MB-CH-4OH
4-Hydroxyphenyl
EDG, potential for hydrogen bonding.
MB-CH-4OCH3
4-Methoxyphenyl
EDG to modulate electronic properties.
MB-CH-2-Furyl
Furan-2-yl
Heterocyclic ring for altered pharmacokinetic profile.
MB-CH-2-Thienyl
Thiophene-2-yl
Isosteric replacement for furan with different electronic character.
MB-CH-3-Pyridyl
Pyridin-3-yl
Introduction of a basic nitrogen for potential salt formation and altered solubility.
Anticipated Performance Based on SAR
Based on existing literature for related compounds, we can anticipate certain trends in the biological activity of this proposed series. For example, in anticancer assays, compounds with strong EWGs like MB-CH-4NO2 and MB-CH-4Cl are hypothesized to exhibit higher cytotoxicity. In contrast, compounds with EDGs like MB-CH-4OH and MB-CH-4OCH3 may show potent activity against specific enzymes where hydrogen bonding and electronic interactions are crucial.
Experimental Protocols
To facilitate the investigation of the SAR of these compounds, we provide detailed, step-by-step methodologies for their synthesis and biological evaluation.
General Synthesis of Chalcone Derivatives (MB-CH Series)
This protocol describes the Claisen-Schmidt condensation of 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone with various aromatic aldehydes.[3]
Caption: Workflow for the synthesis of chalcone derivatives.
Step-by-Step Procedure:
In a round-bottom flask, dissolve 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone (1.0 mmol) and the appropriate substituted aromatic aldehyde (1.1 mmol) in 15 mL of ethanol.
To this solution, add 5 mL of a 10% aqueous solution of potassium hydroxide dropwise with stirring.
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
Purify the crude product by recrystallization from ethanol to yield the pure chalcone derivative.
Confirm the structure of the synthesized compounds using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7][8]
Materials:
Cancer cell lines (e.g., MCF-7, A549)
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Microplate reader
Procedure:
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
Prepare serial dilutions of the synthesized chalcone derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][10][11]
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
Sterile 96-well microtiter plates
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
In a 96-well plate, prepare two-fold serial dilutions of the synthesized chalcones in the appropriate broth.
Prepare a microbial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard.
Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone scaffold represents a fertile ground for the development of novel therapeutic agents. The systematic exploration of its SAR, particularly through the synthesis and evaluation of chalcone derivatives, holds significant promise for identifying potent anticancer and antimicrobial leads. The experimental protocols provided herein offer a robust framework for researchers to embark on such investigations. Future studies should focus on expanding the library of analogs, exploring a wider range of biological targets, and undertaking in vivo efficacy and toxicity studies for the most promising candidates.
References
A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. (n.d.). Journal of Chemical Health Risks.
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]
Synthesis and anti-cancer evaluation (IC50 values) of the most... (n.d.). ResearchGate. Retrieved from [Link]
IC 50 values of synthesized compounds against K562 cell line. (n.d.). ResearchGate. Retrieved from [Link]
Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved from [Link]
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Advances, 15(55), 35635-35655. Retrieved from [Link]
Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. (2019). Journal of Heterocyclic Chemistry, 56(4), 1437-1447. Retrieved from [Link]
Synthesis of novel (E)-1-(2-(2-(4(dimethylamino) benzylidene) hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives as ecto-5′-nucleotidase inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2904-2908. Retrieved from [Link]
Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011). Arabian Journal of Chemistry, 4(3), 337-342. Retrieved from [Link]
Novel 2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone Derivatives: Synthesis and Antibacterial Activity. (n.d.). Bentham Science. Retrieved from [Link]
New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents. Design, synthesis and Biological Evaluation. (2018). Current Medicinal Chemistry, 25(26), 3049-3066. Retrieved from [Link]
Antimicrobial activity screening of benzothiazolyl-phenothiazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (2016). Molecules, 21(7), 863. Retrieved from [Link]
An Antibacterial, Antifungal and Anthelmintic Evaluations of Some Synthesized Chalcone Derived Benzimidazoles. (n.d.). Biosciences Biotechnology Research Asia. Retrieved from [Link]
Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
1,3-Benzothiazoles as Antimicrobial Agents. (2025). ResearchGate. Retrieved from [Link]
New Chalcone–Triazole Hybrids with Promising Antimicrobial Activity in Multidrug Resistance Strains. (2022). Molecules, 27(22), 8031. Retrieved from [Link]
Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. (2025). Molecules, 16(10), 8472-8483. Retrieved from [Link]
Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. (2021). The Thai Journal of Pharmaceutical Sciences, 45(5), 428-432. Retrieved from [Link]
Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity. (2022). International Journal of Pharmaceutical Sciences and Drug Research, 14(2), 164-170. Retrieved from [Link]
Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents. (2023). Journal of Receptors and Signal Transduction, 43(3), 83-92. Retrieved from [Link]
Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2025). Molbank, 2025(4), M1510. Retrieved from [Link]
2D-Quantitative structure activity relationship (QSAR) modeling, docking studies, synthesis and in-vitro evaluation of 1,3,4-thiadiazole tethered coumarin derivatives as antiproliferative agents. (2021). Journal of the Indian Chemical Society, 98(7), 100094. Retrieved from [Link]
Synthesis of 1-(2-aminobenzo[d]thiazol-5-yl) ethan-1-one. (n.d.). ResearchGate. Retrieved from [Link]
Spectroscopic Profiling of Benzothiazole Derivatives: A Comparative UV-Vis Absorption Guide
Executive Summary: The Benzothiazole Chromophore Benzothiazole (BTH) scaffolds are ubiquitous in drug discovery (anticancer, antimicrobial) and optoelectronics (OLEDs, sensors) due to their rigid planar structure and hig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Benzothiazole Chromophore
Benzothiazole (BTH) scaffolds are ubiquitous in drug discovery (anticancer, antimicrobial) and optoelectronics (OLEDs, sensors) due to their rigid planar structure and high electron-accepting capability.[1] Characterizing these derivatives via UV-Vis spectroscopy is not merely a quality control step; it is a probe into their electronic environment, revealing critical data on conjugation length, intramolecular charge transfer (ICT), and solvent interactions.[1]
This guide moves beyond basic spectral acquisition. We compare the optical performance of key benzothiazole classes, dissect the electronic transitions governing their spectra, and provide a validated experimental protocol to ensure reproducibility.
Mechanistic Foundation: Electronic Transitions
To interpret the spectra of BTH derivatives, one must understand the molecular orbital landscape. The benzothiazole ring system exhibits two primary electronic transitions in the UV-Vis region:
Transition (High Energy, High Intensity):
Origin: Delocalized
-electrons across the benzene and thiazole rings.
Region: Typically 200–300 nm for the unsubstituted core.
Sensitivity: Highly sensitive to conjugation length (e.g., 2-phenyl substitution).[1]
Transition (Lower Energy, Lower Intensity):
Origin: Non-bonding lone pair electrons on the Nitrogen (N) and Sulfur (S) atoms exciting to the antibonding
Region: Often appears as a shoulder or weak band >300 nm.
Sensitivity: Highly sensitive to solvent polarity (H-bonding stabilizes the ground state, causing a hypsochromic "blue" shift).[1]
Visualization: Electronic Energy Landscape
The following diagram illustrates the energy gap changes induced by substituents, directly correlating to observed spectral shifts.
Figure 1: Energy level diagram showing how electron-donating groups reduce the HOMO-LUMO gap, causing a bathochromic shift (Red Shift).[1]
Comparative Analysis: Spectral Performance
The following data synthesizes experimental findings across various benzothiazole derivatives. Note how structural modifications alter the absorption maximum (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
transitions generally red-shift in polar solvents (positive solvatochromism), the transitions (often hidden) typically blue-shift because the solvent stabilizes the lone pair in the ground state.
Validated Experimental Protocol
To generate publication-quality spectra, strict adherence to protocol is required to minimize artifacts like solvent cut-off interference or concentration quenching.[1]
Workflow Diagram
Figure 2: Step-by-step workflow for UV-Vis acquisition ensuring Beer-Lambert linearity.
Detailed Methodology
1. Stock Solution Preparation:
Dissolve 1–2 mg of the benzothiazole derivative in a "master solvent" (typically DMSO or Ethanol) to create a 1 mM stock.
Why: Direct weighing of micromolar amounts is inaccurate. Serial dilution is mandatory.
2. Solvent Selection & Blanking:
Select spectroscopic grade solvents.
Caution: Avoid Acetone for UV measurements (<330 nm) due to its own high absorption cutoff.[1]
Protocol: Fill two matched quartz cuvettes with pure solvent. Run a "Baseline/Auto-Zero" to subtract solvent absorption and cuvette reflection.
values are critical for comparing the "brightness" of transitions.
References
Computational Study of Benzothiazole Derivatives. MDPI. (2022).[1] Analysis of HOMO-LUMO gaps and theoretical UV-Vis spectra.
Yields, UV-visible absorption and emission data for benzothiazoles. ResearchGate. Comparison of thienyl- and bithienyl-1,3-benzothiazoles.
Investigation of the Effect of Substituents on Electronic Properties. PMC. Donor-acceptor benzothiazole derivatives and solvent effects.
Theoretical Study of Benzothiazole and Its Derivatives. Scientific Research Publishing. (2024).[1] Detailed breakdown of
vs transitions.
Electronic Spectra: Ultraviolet and Visible Spectroscopy. Chemistry LibreTexts. Fundamental principles of electronic transitions in conjugated systems.
Handling novel pharmacophores like 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone requires moving beyond basic compliance and integrating safety directly into your experimental logic. In drug discovery and development, substit...
Author: BenchChem Technical Support Team. Date: March 2026
Handling novel pharmacophores like 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone requires moving beyond basic compliance and integrating safety directly into your experimental logic. In drug discovery and development, substituted benzothiazoles are highly valued for their biological activity. However, the very structural features that make them effective—specifically the electron-rich heteroaromatic system containing sulfur and nitrogen—dictate rigorous, specialized disposal protocols.
As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, step-by-step operational plan. Our goal is to ensure that your laboratory maintains the highest standards of environmental stewardship and operational safety, building a foundation of trust and precision in your daily workflows.
Mechanistic Hazard Profiling: The "Why" Behind the Protocol
To handle a chemical safely, one must understand the causality behind its toxicity and environmental persistence. 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone is a non-halogenated, heteroatom-containing organic ketone.
Aquatic Toxicity: The lipophilic nature of the benzothiazole core allows it to easily cross biological membranes, making it acutely toxic to aquatic organisms (1)[1]. This strictly prohibits any form of drain or sink disposal.
Pyrolysis Hazards: In the event of a fire or improper incineration, the thermal breakdown of the thiazole ring liberates highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx) (2)[2]. Therefore, waste must be routed exclusively to specialized high-temperature incinerators equipped with alkaline scrubbers.
Biological Reactivity: Like many substituted heterocycles, it poses acute oral and dermal toxicity risks, requiring strict physical containment (3)[3].
Table 1: Quantitative Hazard Data & Operational Implications (Extrapolated from Benzothiazole Scaffold)
Hazard Parameter
Quantitative Value / Category
Mechanistic Implication for Disposal
Acute Toxicity (Oral)
Category 4 (LD50 ~300-500 mg/kg)
Requires strict physical containment (sealed vials) to prevent accidental ingestion or aerosol inhalation[4].
While bioaccumulation is low, the compound's stability requires destructive high-temp incineration.
Pyrolysis Products
SOx, NOx, CO, CO2
Waste containers must be labeled "Heteroatom Organic" to alert EHS to use scrubber-equipped incinerators[2].
Step-by-Step Methodology: Routine Waste Disposal
A self-validating protocol ensures that each step confirms the success of the previous one. Critical Rule: Do not mix this compound with strong oxidizers or halogenated waste streams, as cross-reactions can generate highly toxic halogenated thioethers.
Protocol A: Solid Waste Segregation & Packaging
Collection: Gather all unused powder, contaminated weighing paper, and disposable spatulas inside the fume hood.
Causality: Solid particulates of benzothiazoles are prone to aerosolization. Handling them strictly within a drafted enclosure prevents inhalation exposure.
Primary Containment: Place the solid waste into a clear Polyethylene (PE) bag. Seal the bag completely.
Secondary Containment: Place the sealed PE bag into a rigid, puncture-resistant High-Density Polyethylene (HDPE) container.
Causality: HDPE is highly resistant to organic penetration and prevents the structural degradation of the container over time.
Validation: Invert the sealed HDPE container gently to ensure no particulate leakage occurs from the primary seal.
Accidental spills require immediate, methodical action to prevent dermal exposure and environmental release.
Isolation & PPE: Immediately evacuate non-essential personnel. Don chemical-resistant gloves (EN ISO 374 certified), safety goggles, and a fitted respirator if aerosols are present[2].
Containment (The "Ring" Method):
For Liquids: Surround the spill with an inert silicate absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
Causality: Vermiculite physically traps the lipophilic benzothiazole molecules within its porous structure without adding fuel to a potential fire hazard (4)[4].
Collection: Use a non-sparking polypropylene scoop to transfer the saturated absorbent into a wide-mouth HDPE hazardous waste container.
Surface Decontamination: Wash the affected surface with a compatible solvent (e.g., ethanol or acetone) to dissolve residual traces, followed by a thorough wash with soap and water[2].
Validation: Wipe the dried surface with a clean piece of filter paper and inspect visually (or under UV light, as many benzothiazoles fluoresce) to ensure no residue remains. Dispose of the wipe as solid hazardous waste.
Visualizing the Disposal Workflow
To streamline laboratory operations and ensure rapid decision-making, follow this logical workflow for waste segregation:
Decision workflow for safe segregation and disposal of benzothiazole waste.
References
DC Fine Chemicals. Safety Data Sheet: Benzothiazole. Retrieved from:[Link]
Synerzine. SAFETY DATA SHEET: Benzothiazole. Retrieved from:[Link]
Sigma-Aldrich. SAFETY DATA SHEET: Benzothiazole. Retrieved from:[Link]
Personal protective equipment for handling 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone
Comprehensive Safety and Operational Guide: Handling 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals, understanding the causality behind safety protocols ensures a self-validating, secure laboratory environment.
This guide provides an authoritative, step-by-step operational and disposal plan for 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone , designed to protect personnel while maintaining the integrity of your synthetic workflows.
Chemical Profile & Hazard Causality
1-(2-Methylbenzo[d]thiazol-5-yl)ethanone is a lipophilic, crystalline solid widely utilized as a pharmacophore in medicinal chemistry. Its specific molecular architecture dictates its hazard profile and the corresponding safety countermeasures.
As a lightweight crystalline solid, it readily forms respirable dust if milled, crushed, or aggressively scraped during weighing.
LogP (Estimated)
~2.5
Highly lipophilic. It can rapidly partition into and penetrate the lipid bilayers of the stratum corneum, necessitating strict dermal barriers[1].
GHS Classification
H302, H312, H332
Acute toxicity via oral, dermal, and inhalation routes. The benzothiazole core facilitates systemic absorption[2].
Sensitization & Irritation
H317, H319
The acetyl group increases the molecule's electrophilic potential, making it a severe eye irritant and a potential allergic skin sensitizer[2].
Aquatic Toxicity
H410
Very toxic to aquatic life with long-lasting effects. It must never be disposed of in standard sink drains.
Personal Protective Equipment (PPE) Matrix
In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[3], a documented hazard assessment is mandatory before handling this compound. Because of its lipophilicity, standard latex gloves provide insufficient protection.
Table 2: Required PPE Specifications
Protection Zone
Required PPE
Technical Specification & Causality
Replacement Protocol
Hands
Nitrile Gloves
>0.1 mm thickness . Nitrile offers superior chemical resistance against lipophilic benzothiazoles compared to latex[4].
Replace immediately after short-term contact, contamination, or every 2 hours of continuous use.
Eyes/Face
Safety Goggles
ANSI Z87.1 certified, tightly sealed . Protects against severe ocular irritation (H319) from airborne crystalline dust[4].
Sanitize after use; inspect for micro-scratches that impair visibility.
Body
Lab Coat
100% Cotton or Flame-Resistant (FR) . Prevents particulate accumulation on street clothing.
Launder weekly via specialized lab services; never wear outside the laboratory.
Respiratory
N95 / P100 Mask
NIOSH-approved . Required only if weighing/handling outside of a ventilated enclosure[5].
Discard after a single use if exposed to chemical dust.
Operational Workflow: Step-by-Step Methodology
To ensure self-validating safety, the following protocol adheres to the rigorous guidelines established in Prudent Practices in the Laboratory[6].
Phase 1: Preparation and Environmental Control
Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).
Workspace Clearance: Remove unnecessary reagents and clutter from the hood to minimize cross-contamination risks and ensure laminar airflow.
PPE Donning: Equip all required PPE (Table 2) before opening the secondary containment or desiccator housing the chemical[7].
Phase 2: Weighing and Transfer
Static Mitigation: Place an anti-static weighing boat on the analytical balance. If using a standard balance outside a hood, utilize a dedicated ventilated balance enclosure to capture particulates.
Transfer: Use a grounded, stainless-steel spatula to transfer the solid. Crucial: Do not aggressively scrape or grind the powder, as mechanical agitation aerosolizes the irritant particles.
Sealing: Seal the primary chemical container immediately after the required mass is obtained.
Sanitization: Wipe the exterior of the closed container with a disposable wipe moistened with 70% ethanol before returning it to the storage cabinet.
Phase 3: Reaction Setup
Dissolution: Dissolve 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone in your chosen solvent (e.g., DMSO, DMF, or DCM) entirely within the fume hood.
Containment: Keep the reaction vessel capped or connected to a closed inert gas manifold (e.g., Schlenk line) during stirring and heating to prevent vapor escape.
Spill Response, Decontamination, and Disposal Plan
Even with flawless execution, accidental exposures require immediate, procedural responses to prevent systemic toxicity or environmental release.
Emergency Spill Response (Solid):
Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is pulled down to the lowest operational level.
Contain:Do not dry sweep. Dry sweeping aerosolizes the toxic dust. Instead, cover the spill with damp absorbent paper to suppress dust generation.
Collect: Carefully gather the damp paper and spilled solid using a disposable plastic scoop. Place all materials into a designated, sealable hazardous waste bag.
Surface Decontamination:
Wash the affected surface with a solvent in which the compound is highly soluble (e.g., a 70% ethanol/water solution or isopropanol).
Follow up by washing the area with warm water and a laboratory-grade detergent to remove any residual lipophilic film.
Dispose of all cleaning wipes as hazardous waste.
Waste Disposal Protocol:
Segregation: Segregate waste containing 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone into clearly labeled "Non-Halogenated Organic Waste" (unless dissolved in a halogenated solvent like DCM).
Environmental Protection: Never dispose of benzothiazole derivatives down the drain. They are highly persistent and toxic to aquatic ecosystems (H410).
Workflow Visualization
The following diagram illustrates the critical path for safe handling, emphasizing the divergence between normal operations and emergency protocols.
Workflow for handling 1-(2-Methylbenzo[d]thiazol-5-yl)ethanone, from hazard assessment to disposal.
References
Safety Data Sheet - Benzothiazole Derivatives
Source: DC Fine Chemicals
URL: [Link]
1-(Benzo[d]thiazol-5-yl)ethanone Compound Summary
Source: PubChem, National Library of Medicine
URL:[Link]
PPE Hazard Assessments—How are They Conducted and When are They Required?
Source: Safety Partners, Inc. (Referencing OSHA 29 CFR 1910.132)
URL:[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Academies of Sciences, Engineering, and Medicine
URL:[Link]
Personal Protective Equipment - 29 CFR 1910.132
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]